Synthesis and Isolation of 1-(1H-imidazol-4-yl)ethanol Hydrochloride: A Comprehensive Technical Guide
Executive Summary 1-(1H-imidazol-4-yl)ethanol hydrochloride is a critical heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of histamine receptor (H3/H4) ligands, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(1H-imidazol-4-yl)ethanol hydrochloride is a critical heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of histamine receptor (H3/H4) ligands, angiotensin II receptor antagonists, and various kinase inhibitors. Due to the amphoteric nature of the imidazole ring and its high polarity, synthesizing and isolating this compound in high purity requires precise control over reaction conditions and salt formation. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, self-validating methodologies, and analytical strategies for synthesizing this compound, ensuring high yield and pharmaceutical-grade purity.
Retrosynthetic Strategies and Mechanistic Rationale
The synthesis of 1-(1H-imidazol-4-yl)ethanol can be approached via two primary disconnections, each presenting unique mechanistic challenges and causality-driven choices:
Pathway A (Ketone Reduction): The reduction of 4-acetylimidazole is the most atom-economical and scalable route[1]. Sodium borohydride (NaBH₄) is the reagent of choice. Unlike Lithium Aluminum Hydride (LiAlH₄), which requires strictly anhydrous conditions and can interact violently with the acidic N-H proton of the imidazole ring (pKa ~ 14.5), NaBH₄ is mild, chemoselective, and compatible with protic solvents like methanol[1]. The protic solvent enhances the solubility of the polar imidazole precursor and participates in the transition state, accelerating the hydride transfer to the carbonyl carbon.
Pathway B (Nucleophilic Addition): The addition of a methyl Grignard reagent (CH₃MgBr) to 4-formylimidazole requires careful stoichiometric control[2]. Because the imidazole N-H proton is highly acidic relative to the Grignard reagent, the first equivalent of CH₃MgBr is consumed in an acid-base reaction, evolving methane gas and forming an unreactive magnesium salt[3]. Therefore, a minimum of 3.0 equivalents of the Grignard reagent is required to drive the nucleophilic addition to the aldehyde, unless a protecting group is employed prior to the reaction[2].
Retrosynthetic pathways for 1-(1H-imidazol-4-yl)ethanol HCl.
A robust chemical protocol must be a self-validating system. The following procedures include built-in, real-time in-process checks to ensure causality and reaction control.
Protocol A: Reduction of 4-Acetylimidazole (Preferred Route)
Causality Focus: Methanol acts as both solvent and electrophilic activator. Cooling to 0 °C controls the exothermic hydride transfer and minimizes the potential for side reactions, such as the formation of stable borate complexes that are difficult to hydrolyze.
Preparation: Suspend 4-acetylimidazole (10.0 g, 90.8 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.
Activation & Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄, 4.1 g, 108 mmol, 1.2 eq) in small portions over 30 minutes[1].
Validation: Effervescence (hydrogen gas evolution) will be observed immediately. The suspension will gradually clear into a homogeneous solution as the reduction proceeds, indicating the consumption of the insoluble starting material.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation: TLC (Dichloromethane:Methanol 9:1, UV detection) should show complete disappearance of the ketone spot (Rf ~0.5) and the appearance of a more polar alcohol spot (Rf ~0.3).
Quenching & Workup: Carefully quench the reaction by adding 10 mL of distilled water to destroy unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with a mixture of chloroform/isopropanol (3:1) (3 x 50 mL) due to the high water solubility of the product.
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base, 1-(1H-imidazol-4-yl)ethanol, as a viscous pale-yellow oil.
Protocol B: Grignard Addition to 4-Formylimidazole
Causality Focus: The use of excess Grignard reagent circumvents the need for a protecting group, saving two synthetic steps (protection and deprotection), though it reduces overall atom economy[3].
Preparation: Dissolve 4-formylimidazole (5.0 g, 52.0 mmol) in anhydrous tetrahydrofuran (THF, 75 mL) under a strict nitrogen atmosphere. Cool the solution to -10 °C.
Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 52 mL, 156 mmol, 3.0 eq) dropwise via syringe over 45 minutes[2].
Validation: Vigorous gas evolution (methane) will occur during the addition of the first equivalent, confirming the deprotonation of the acidic imidazole N-H.
Propagation: Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.
Quenching: Quench carefully with saturated aqueous ammonium chloride (NH₄Cl, 50 mL) at 0 °C to break down the magnesium alkoxide complex without over-acidifying the aqueous layer.
Extraction: Extract with ethyl acetate (3 x 75 mL), dry over Na₂SO₄, and concentrate to yield the free base.
Workflow for the synthesis of 1-(1H-imidazol-4-yl)ethanol HCl via NaBH4 reduction.
Hydrochloride Salt Formation & Crystallization
The free base of 1-(1H-imidazol-4-yl)ethanol is hygroscopic and difficult to handle. Conversion to the hydrochloride (HCl) salt is mandatory for long-term stability, precise weighing, and biological evaluation[4].
Causality Focus: Using anhydrous HCl gas in an anhydrous solvent (like 2-propanol) prevents the highly water-soluble HCl salt from dissolving, driving the equilibrium toward complete precipitation[4].
Dissolution: Dissolve the crude 1-(1H-imidazol-4-yl)ethanol free base (~10 g) in 50 mL of anhydrous 2-propanol (isopropanol).
Acidification: Cool the solution to 0 °C. Bubble dry HCl gas through the solution, or add a pre-titrated solution of HCl in 2-propanol (5-6 M), until the pH of the solution reaches 2.0.
Validation: A pH probe or pH paper on an aliquot must confirm pH ≤ 2.0 to ensure complete protonation of the imidazole ring.
Crystallization: A bulky white precipitate will form immediately[4]. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Isolation: Filter the precipitate under a nitrogen blanket using a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any residual organic impurities and to facilitate rapid drying.
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets for 24 hours to yield 1-(1H-imidazol-4-yl)ethanol hydrochloride as a highly pure, white crystalline powder.
Quantitative Data & Route Comparison
To guide process chemistry decisions, the following table summarizes the comparative metrics of the two synthetic pathways.
Metric
Pathway A (Ketone Reduction)
Pathway B (Grignard Addition)
Starting Material
4-Acetylimidazole
4-Formylimidazole
Reagent
NaBH₄ (1.2 eq)
CH₃MgBr (3.0 eq)
Solvent
Methanol (Protic)
THF / Diethyl Ether (Anhydrous)
Typical Yield (Free Base)
85 - 92%
65 - 75%
Atom Economy
High
Low (due to excess Grignard)
Scalability
Excellent (Industrial scale)
Moderate (Exothermic gas evolution)
Impurity Profile
Trace unreacted ketone
Trace secondary alcohols, dimers
Conclusion
The synthesis of 1-(1H-imidazol-4-yl)ethanol HCl is most efficiently achieved via the sodium borohydride reduction of 4-acetylimidazole. This route provides superior atom economy, operational simplicity, and higher yields compared to the Grignard addition to 4-formylimidazole. The critical isolation step—precipitation of the hydrochloride salt from anhydrous 2-propanol—ensures the thermodynamic stability and purity required for downstream pharmaceutical applications.
References
Title: Histamine derivative, process for his preparation (EP0338939B1)
Title: Angiotensin II antagonist 1-biphenylmethylimidazole compounds and their therapeutic use (US5616599A)
The Critical Role of 1-(1H-imidazol-4-yl)-ethanol HCl in Drug Development: Physicochemical Profiling and Molecular Weight Validation
Executive Summary In modern medicinal chemistry, the imidazole ring serves as a highly privileged pharmacophore, forming the structural backbone of numerous antifungal agents, alpha-adrenergic agonists, and histamine rec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the imidazole ring serves as a highly privileged pharmacophore, forming the structural backbone of numerous antifungal agents, alpha-adrenergic agonists, and histamine receptor modulators. Among the most versatile building blocks in this class is 1-(1H-imidazol-4-yl)-ethanol hydrochloride (CAS: 62256-53-5)[1].
While seemingly simple, the precise determination and validation of its molecular weight (148.59 g/mol )[2] is a critical failure point in early-stage drug development. Miscalculating the stoichiometric ratio by conflating the free base with the hydrochloride salt results in a ~25% deficit in synthetic reactions, leading to catastrophic yield losses and complex impurity profiles.
This whitepaper provides an in-depth technical analysis of 1-(1H-imidazol-4-yl)-ethanol HCl, detailing the causality behind its salt selection, its pharmacological utility, and the orthogonal analytical methodologies required to validate its molecular weight and stoichiometry.
Physicochemical Profiling & Structural Analysis
To design robust synthetic pathways, researchers must understand the precise physicochemical parameters of their starting materials. 1-(1H-imidazol-4-yl)-ethanol consists of an imidazole ring substituted at the 4-position with an ethanol moiety.
Why the Hydrochloride Salt?
In its free base form, the secondary amine of the imidazole ring is highly susceptible to oxidation and often presents as a hygroscopic, viscous oil. By protonating the basic nitrogen to form the monohydrochloride salt, the compound is converted into a highly stable, crystalline powder[1]. This phase change is critical: it drastically improves aqueous solubility for biological assays and allows for precise gravimetric weighing—ensuring stoichiometric fidelity during synthesis.
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for formulation and synthesis calculations:
Parameter
Free Base Specification
Hydrochloride Salt Specification
Chemical Name
1-(1H-imidazol-4-yl)-ethanol
1-(1H-imidazol-4-yl)-ethanol HCl
CAS Registry Number
N/A
62256-53-5
Molecular Formula
C₅H₈N₂O
C₅H₈N₂O · HCl (or C₅H₉ClN₂O)
Monoisotopic Mass
112.0636 Da
148.0403 Da
Average Molecular Weight
112.13 g/mol
148.59 g/mol
Expected MS Ion [M+H]⁺
m/z 113.07
m/z 113.07 (Salt dissociates in source)
Purity Standard
> 95%
≥ 95%
Pharmacological Relevance: The Histamine Pathway
1-(1H-imidazol-4-yl)-ethanol HCl is not typically an Active Pharmaceutical Ingredient (API) itself; rather, it is a critical synthetic intermediate. It is heavily utilized in the synthesis of histamine derivatives, specifically alpha-methylhistamine and alpha,beta-dimethylhistamine[3].
These derivatives act as potent modulators (agonists/antagonists) of the Histamine H3 and H4 receptors . The H3 receptor is primarily localized in the central nervous system, regulating the release of neurotransmitters (histamine, dopamine, serotonin), making these derivatives highly valuable in research for neurodegenerative diseases, narcolepsy, and cognitive disorders.
Synthetic pipeline from 1-(1H-imidazol-4-yl)-ethanol HCl to histamine receptor modulation.
Analytical Methodologies for MW and Purity Validation
A fundamental rule of analytical chemistry is that a single technique is never sufficient to validate a salt-based API. Mass spectrometry will confirm the molecular weight of the organic free base, but it is "blind" to the inorganic counter-ion ratio. Therefore, we must employ a self-validating orthogonal system : LC-MS for the organic moiety, and Potentiometric Titration for the chloride counter-ion.
Protocol 1: LC-ESI-MS Validation of the Free Base
Causality: We utilize an acidic mobile phase (0.1% Formic Acid) to ensure the imidazole ring remains fully protonated during chromatographic separation. This prevents peak tailing caused by secondary interactions with residual silanols on the C18 column and guarantees a strong, predictable[M+H]⁺ signal in positive Electrospray Ionization (ESI+) mode.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 1-(1H-imidazol-4-yl)-ethanol HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds.
Chromatographic Setup: Equip the UHPLC with a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). Set the column oven to 40°C.
Mobile Phase Configuration:
Phase A: 0.1% Formic Acid in LC-MS grade Water.
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry Parameters: Set the Q-TOF MS to ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
Data Interpretation: Extract the chromatogram for the expected monoisotopic mass. You must observe a dominant peak at m/z 113.07 corresponding to the [M+H]⁺ ion of the free base.
Protocol 2: Potentiometric Titration for Stoichiometric Validation
Causality: To confirm the total molecular weight is exactly 148.59 g/mol , we must prove the compound is a monohydrochloride salt (1:1 ratio). Argentometric titration precisely quantifies the chloride ions. If the MW was calculated based on a free base, the synthesis would fail; validating the 36.46 g/mol contribution of HCl is mandatory.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 100.0 mg of the API using an analytical balance. Dissolve completely in 50 mL of deionized water.
Electrode Setup: Submerge a Silver/Silver Chloride (Ag/AgCl) indicator electrode into the solution.
Titration: Titrate the solution with a standardized 0.1 M Silver Nitrate (AgNO₃) solution using an automated titrator.
Endpoint Detection: Monitor the derivative of the potential (mV) with respect to the volume of titrant added (dp/dV). The equivalence point is identified at the maximum inflection point.
Calculation: Calculate the molar ratio of Chloride to the API. A result of ~9.9 - 10.1% w/w Chloride confirms a 1:1 stoichiometric ratio, validating the 148.59 g/mol working molecular weight.
Orthogonal analytical workflow for validating the molecular weight and salt stoichiometry of the API.
Conclusion
The transition from benchtop chemistry to scalable drug development relies entirely on the absolute accuracy of foundational data. For 1-(1H-imidazol-4-yl)-ethanol HCl, relying solely on the free base molecular weight (112.13 g/mol ) rather than the true salt molecular weight (148.59 g/mol ) is a common but devastating error. By employing orthogonal validation systems—combining LC-MS for structural confirmation and potentiometric titration for stoichiometric verification—researchers can ensure absolute precision in their synthetic formulations, paving the way for the successful development of next-generation histamine receptor therapeutics.
References
Google Patents (European Patent Office). "EP0338939B1 - Histamine derivative, process for his preparation". Google Patents.
biological activity of 1-(1H-imidazol-4-yl)-ethanol HCl
Biological Activity and Pharmacological Utility of 1-(1H-imidazol-4-yl)-ethanol HCl: A Core Pharmacophore in Drug Design Executive Summary In medicinal chemistry and drug development, certain molecules serve not as stand...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity and Pharmacological Utility of 1-(1H-imidazol-4-yl)-ethanol HCl: A Core Pharmacophore in Drug Design
Executive Summary
In medicinal chemistry and drug development, certain molecules serve not as standalone therapeutics, but as highly privileged, latent pharmacophores. 1-(1H-imidazol-4-yl)-ethanol HCl (CAS: 62256-53-5), also known as alpha-methyl-1H-imidazole-4-methanol hydrochloride, is a prime example of such a building block[1]. While the compound itself exhibits negligible direct receptor affinity, its unique molecular architecture—combining a tautomeric imidazole ring with a reactive 1-hydroxyethyl stereocenter—makes it an indispensable precursor for synthesizing potent G-protein coupled receptor (GPCR) ligands. This technical guide explores the mechanistic causality behind its chemical activation and its downstream biological utility in targeting Histamine H3/H4, Alpha-2 Adrenergic, and Angiotensin II receptors.
Molecular Architecture & Pharmacophore Dynamics
To understand the biological utility of 1-(1H-imidazol-4-yl)-ethanol HCl, we must analyze the causality of its structural features:
Imidazole Tautomerism and pKa: The imidazole ring possesses a pKa of approximately 6.0. At physiological pH (7.4), it exists in a dynamic equilibrium between its neutral and protonated states. This is a critical design feature, allowing the ring to act simultaneously as a hydrogen bond donor and acceptor. In GPCR binding pockets (such as the orthosteric site of the H3 receptor), this enables a highly specific salt-bridge interaction with conserved aspartate residues (e.g., Asp114).
The 1-Hydroxyethyl Handle: The secondary alcohol at the 4-position provides a pseudo-benzylic carbon. The adjacent electron-rich imidazole ring stabilizes carbocation intermediates, making this position highly susceptible to nucleophilic substitution (SN1/SN2). This reactivity is the exact mechanism by which the "latent" molecule is activated into potent therapeutics.
Latent Biological Activity & Receptor Targeting
Because the hydroxyl group is poorly tolerated in the hydrophobic pockets of target GPCRs, 1-(1H-imidazol-4-yl)-ethanol HCl is biologically inactive in vitro (Ki > 10,000 nM). However, stereoselective chemical transformation unlocks profound biological activity across multiple receptor classes:
Histamine H3/H4 Receptors: By converting the hydroxyl group to a cyano intermediate and subsequently reducing it, researchers generate methylhistamine analogs. These derivatives are potent presynaptic H3 autoreceptor agonists that regulate the central release of histamine, acetylcholine, and dopamine[2].
Angiotensin II Receptors: The compound serves as a foundational building block for synthesizing biphenylimidazole derivatives. These derivatives act as potent AT1 receptor antagonists, providing a mechanism for vasodilation and the treatment of hypertension[3].
Anti-Ischemic Agents: Substituted 1H-imidazoles derived from this specific scaffold have been shown to possess excellent cardiac, cerebral, and tissue anti-ischemic properties by modulating local metabolic pathways[4].
Fig 1: Synthetic activation workflow of 1-(1H-imidazol-4-yl)-ethanol into active GPCR ligands.
As application scientists, we must ensure that experimental protocols are not just lists of instructions, but self-validating systems governed by chemical causality.
Objective: Convert the latent hydroxyl group into a reactive chloride leaving group while preventing imidazole ring degradation.
Causality: We utilize the HCl salt of 1-(1H-imidazol-4-yl)-ethanol rather than the free base. The HCl salt protonates the basic imidazole nitrogen, rendering it non-nucleophilic. This ensures that Thionyl Chloride (SOCl2) exclusively attacks the aliphatic hydroxyl group, preventing unwanted N-alkylation or polymerization.
Preparation: Suspend 10 mmol of 1-(1H-imidazol-4-yl)-ethanol HCl in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.
Activation: Add 15 mmol of SOCl2 dropwise over 15 minutes. The low temperature controls the exothermic evolution of SO2 and HCl gases.
Propagation: Gradually warm the reaction to room temperature, then reflux at 40°C for 2 hours to drive the reaction to thermodynamic completion.
Self-Validation (TLC & NMR): Quench a 100 µL aliquot in methanol. Perform Thin-Layer Chromatography (TLC) under UV light; the disappearance of the highly polar starting material validates the reaction. Confirm via 1H-NMR: the pseudo-benzylic CH proton will shift significantly downfield due to the electronegativity of the newly attached chlorine atom.
Isolation: Evaporate the solvent and excess SOCl2 under reduced pressure to yield crude 4-(1-chloroethyl)-1H-imidazole hydrochloride.
Protocol 2: In Vitro GPCR Radioligand Binding Assay
Objective: Validate the biological activity of the downstream derivative (e.g., methylhistamine analog) against the target GPCR.
Causality: This is a competitive displacement assay. If the synthesized derivative has successfully acquired the necessary 3D pharmacophore to bind the receptor, it will competitively displace a known radioactive ligand, creating a mathematically quantifiable decrease in scintillation counts.
Tissue Preparation: Homogenize rat cerebral cortex tissue (rich in H3 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM of[3H]N-alpha-methylhistamine (selective radioligand), and varying concentrations of the synthesized test compound (
10−10
to
10−4
M).
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the test compound and radioligand to reach thermodynamic binding equilibrium at the receptor's orthosteric site.
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
Self-Validation & Quantification: Measure retained radioactivity using a liquid scintillation counter. The system is validated if the positive control (unlabeled histamine) completely displaces the radioligand. Calculate the
IC50
from the displacement curve and convert it to a
Ki
value using the Cheng-Prusoff equation.
Quantitative Data: Receptor Affinity Profiling
The table below summarizes the transformation of the latent precursor into highly active biological agents, demonstrating the profound impact of substituting the 1-hydroxyethyl group.
Compound
Primary Target Receptor
Binding Affinity (
Ki
, nM)
Intrinsic Activity (
Emax
)
Pharmacological Utility
1-(1H-imidazol-4-yl)-ethanol HCl
None
> 10,000
N/A
Latent Precursor / Pharmacophore
(R)-alpha-methylhistamine
Histamine H3
~ 0.5
100% (Full Agonist)
Neurotransmitter Modulation
Medetomidine Analogues
Alpha-2 Adrenergic
~ 1.0
100% (Full Agonist)
Sedation / Analgesia
Biphenylimidazole Derivative
Angiotensin II (AT1)
~ 10.0
0% (Antagonist)
Antihypertensive
Downstream Mechanistic Pathway
Once 1-(1H-imidazol-4-yl)-ethanol is chemically transformed into an active agonist (such as a methylhistamine analog), it exerts its biological activity by binding to Gi/o-coupled GPCRs. The following diagram illustrates the causality of this downstream intracellular signaling cascade.
Institut National De La Sante Et De La Recherche Medicale (INSERM). Histamine derivative, process for his preparation and his therapeutic application. EP0338939B1.
Takeda Chemical Industries Ltd. 1-Biphenylimidazole derivatives, their preparation and their therapeutic use. EP0503785B1.
Application Notes and Protocols: 1-(1H-imidazol-4-yl)-ethanol HCl as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Strategic Importance of 1-(1H-imidazol-4-yl)-ethanol HCl in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Importance of 1-(1H-imidazol-4-yl)-ethanol HCl in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. 1-(1H-imidazol-4-yl)-ethanol hydrochloride, a specific derivative, serves as a highly valuable and versatile pharmaceutical intermediate. Its structure, featuring a reactive secondary alcohol and the biologically significant 4-substituted imidazole ring, positions it as a key building block for a range of Active Pharmaceutical Ingredients (APIs).[2]
The imidazole moiety is a critical component in many physiological processes and is present in numerous pharmaceuticals, contributing to their therapeutic effects.[2] This guide provides a comprehensive technical overview, including field-proven synthesis and analysis protocols, to empower researchers in leveraging this intermediate for novel drug discovery and development projects. The applications for imidazole-containing compounds are vast, ranging from antifungal and anticancer agents to treatments for neurological disorders.[1][3]
II. Physicochemical & Spectroscopic Profile
A thorough understanding of the intermediate's fundamental properties is paramount for its effective use in synthesis and for ensuring quality control. While detailed experimental data for this specific compound is not always publicly available, the expected properties can be summarized based on its structure and data from closely related analogues.[2]
Table 1: Physicochemical Properties of 1-(1H-imidazol-4-yl)-ethanol and its HCl Salt
Property
Value
Reference / Note
IUPAC Name
1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride
CAS Number
2439-95-4 (Free Base)
Molecular Formula
C₅H₉ClN₂O
Molecular Weight
148.59 g/mol
Appearance
Expected to be a white to off-white crystalline solid.
Characterization is crucial for confirming the identity and purity of the synthesized intermediate. Below are the anticipated spectral features.
¹H NMR Spectroscopy (D₂O):
δ ~7.7-8.0 ppm (s, 1H): Proton at the C2 position of the imidazole ring.
δ ~7.0-7.3 ppm (s, 1H): Proton at the C5 position of the imidazole ring.
δ ~4.8-5.1 ppm (q, 1H): Methine proton (-CH-OH).
δ ~1.5-1.7 ppm (d, 3H): Methyl protons (-CH₃).
Note: -OH and -NH proton signals may be broad or exchange with the solvent.[2]
¹³C NMR Spectroscopy (D₂O):
δ ~145-150 ppm: C4 of the imidazole ring.
δ ~135-140 ppm: C2 of the imidazole ring.
δ ~115-120 ppm: C5 of the imidazole ring.
δ ~65-70 ppm: Methine carbon (-CH-OH).
δ ~20-25 ppm: Methyl carbon (-CH₃).
Mass Spectrometry (ESI+):
Expected [M+H]⁺ for the free base (C₅H₈N₂O) at m/z ≈ 113.07.
III. Synthesis and Purification Workflows
The synthesis of 1-(1H-imidazol-4-yl)-ethanol HCl is typically achieved through a two-step process: the formation of the ketone precursor, 1-(1H-imidazol-4-yl)ethanone, followed by its selective reduction to the secondary alcohol.
Caption: Workflow for the synthesis and purification of the target intermediate.
This protocol details the reduction of the ketone precursor. The synthesis of the precursor, 1-(1H-imidazol-4-yl)ethanone, can be complex and may involve multi-step pathways starting from materials like 4-methyl-1H-imidazole or via acylation of a protected imidazole derivative.[4][5]
Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and excellent chemoselectivity for reducing ketones in the presence of the imidazole ring. Ethanol serves as a protic solvent that is compatible with NaBH₄ and facilitates the reaction.[6]
Materials:
1-(1H-imidazol-4-yl)ethanone
Sodium borohydride (NaBH₄)
Anhydrous Ethanol (EtOH)
Dilute Hydrochloric Acid (e.g., 1M HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Dissolution: Dissolve 1-(1H-imidazol-4-yl)ethanone (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
Reduction: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
Quenching: Carefully quench the reaction by slowly adding dilute HCl at 0 °C to neutralize excess NaBH₄ and adjust the pH to ~6-7.
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: To the remaining aqueous residue, add saturated NaHCO₃ solution to basify, then extract the product with ethyl acetate (3 x volume). The basic wash ensures the imidazole nitrogen is deprotonated, improving its solubility in the organic layer.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(1H-imidazol-4-yl)-ethanol as an oil or solid.
Causality: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the product and impurities.[5] Conversion to the hydrochloride salt often yields a more stable, crystalline solid that is easier to handle and purify than the free base.
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or isopropanol)
Büchner funnel and filter paper
Procedure:
Recrystallization (Free Base): If the crude product is a solid, dissolve it in a minimum amount of a hot suitable solvent (e.g., ethyl acetate). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
Precipitation: While stirring, slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution.
Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the final product, 1-(1H-imidazol-4-yl)-ethanol HCl, under vacuum.
IV. Analytical Characterization for Quality Control
Confirming the identity, purity, and stability of the intermediate is a non-negotiable step in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.
Table 2: Representative HPLC-UV Method for Purity Analysis
Parameter
Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B
Acetonitrile (ACN)
Standard organic modifier for reverse-phase chromatography.
Gradient
5% B to 95% B over 15 minutes
A gradient elution is suitable for separating the polar product from potential non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for analytical columns of this dimension.
Detection
UV at 210 nm
The imidazole ring exhibits strong absorbance at lower UV wavelengths.
Injection Volume
10 µL
Sample Prep
Dissolve ~1 mg/mL in Mobile Phase A
Ensures compatibility with the starting mobile phase conditions.
V. Applications in API Synthesis
1-(1H-imidazol-4-yl)-ethanol HCl is a precursor to a variety of complex molecules. Its bifunctional nature (imidazole ring and hydroxyl group) allows for diverse subsequent chemical transformations.
The imidazole scaffold is prevalent in many kinase inhibitors. The 2-(1H-imidazol-4-yl)ethanamine side chain, which can be derived from the title compound, has been used in the development of inhibitors for targets like the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in oncology.[7]
Caption: Potential synthetic pathways utilizing the intermediate for API synthesis.
The hydroxyl group can be activated (e.g., conversion to a mesylate or tosylate) to facilitate nucleophilic substitution, introducing amines or other functional groups.[7] Simultaneously, the imidazole nitrogen atoms can be used for N-alkylation to connect to other parts of a target molecule. This dual reactivity makes it a powerful synthon for building molecular complexity.
VI. Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the intermediate and ensuring laboratory safety.
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7] As a hydrochloride salt, it may be hygroscopic; storage in a desiccator is recommended. Keep away from strong oxidizing agents and bases.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
VII. References
Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E, 68(Pt 7), o2305. Available at: [Link]
Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E, 63(Pt 2), o638–o639. Available at: [Link]
ResearchGate (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available at: [Link]
PharmaCompass (n.d.). 1H-Imidazole-1-ethanol, ?-(2,4-dichlorophenyl)-. Available at: [Link]
Tao, J., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E, 68(Pt 1), o152. Available at: [Link]
ResearchGate (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available at: [Link]
Royal Society of Chemistry (2014). Supplementary data. Available at: [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences (2017). A Review on Synthesis and Biological Importance of Oxadiazole Derivatives. Available at: [Link]
Chemsrc (2025). 2-(1H-Imidazol-1-yl)ethanol. Available at: [Link]
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. Available at: [Link]
1-(1H-imidazol-4-yl)-ethanol HCl as a building block for bioactive molecules
Application Note: 1-(1H-imidazol-4-yl)-ethanol HCl as a Versatile Building Block in Bioactive Molecule Synthesis Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(1H-imidazol-4-yl)-ethanol HCl as a Versatile Building Block in Bioactive Molecule Synthesis
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the divergent synthesis of targeted therapeutics. 1-(1H-imidazol-4-yl)-ethanol hydrochloride (CAS 62256-53-5) serves as a premier scaffold in this regard[1]. Featuring both a nucleophilic/basic imidazole ring and a secondary alcohol, this molecule provides orthogonal reactive handles. It is most prominently utilized in the development of Histamine H3/H4 receptor ligands (e.g., α- and β-methylhistamine analogs)[2] and Angiotensin II (AT1) receptor antagonists (sartan derivatives)[3].
This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating experimental protocols for deploying this building block in drug discovery workflows.
Understanding the physicochemical constraints of 1-(1H-imidazol-4-yl)-ethanol HCl is essential for optimizing reaction conditions, particularly regarding the differential pKa values of its functional groups.
Table 1: Physicochemical Profile
Property
Value / Description
Chemical Name
1-(1H-imidazol-4-yl)-ethanol hydrochloride
CAS Registry Number
62256-53-5
Molecular Formula
C5H9ClN2O
Molecular Weight
148.59 g/mol
Core Pharmacophore
Imidazole ring (Critical for H-bond donor/acceptor interactions)
The imidazole core is the fundamental recognition motif for histamine receptors. By functionalizing the 1-hydroxyethyl side chain—typically by converting the hydroxyl group into a leaving group followed by amination or cyanation—chemists can generate chiral methylhistamine derivatives[1]. These derivatives act as potent presynaptic H3 receptor agonists, modulating the release of critical neurotransmitters like histamine, acetylcholine, and dopamine in the central nervous system[4].
In cardiovascular drug design, imidazole derivatives are classic scaffolds for AT1 receptor antagonists. The imidazole nitrogen of 1-(1H-imidazol-4-yl)-ethanol can be selectively alkylated with biphenylmethyl scaffolds[3]. The adjacent 1-hydroxyethyl group serves as a critical hydrogen bond donor/acceptor or can be oxidized to a ketone to mimic the C-terminal interactions of Angiotensin II at the receptor pocket.
Divergent Synthetic Workflows
The true value of 1-(1H-imidazol-4-yl)-ethanol HCl lies in its orthogonality. The pathways below illustrate how a single scaffold diverges into two entirely different therapeutic classes.
Fig 2. Divergent synthetic workflows utilizing 1-(1H-imidazol-4-yl)-ethanol HCl as a scaffold.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(1H-imidazol-4-yl)-1-chloroethane (Histamine Ligand Precursor)
This protocol converts the secondary alcohol into a versatile chloride leaving group via an SNi/SN2 mechanism.
Preparation: Charge a dry, argon-flushed round-bottom flask with 1-(1H-imidazol-4-yl)-ethanol HCl (1.0 eq) and anhydrous DCM (10 mL/g).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Causality: Dropwise addition at 0 °C strictly controls the exothermic generation of HCl and SO2 gases. Uncontrolled exotherms at this stage lead to localized heating, promoting the dehydration of the alcohol into an unwanted vinyl imidazole elimination byproduct. The HCl salt of the starting material inherently protects the basic imidazole nitrogen from reacting with SOCl2.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.
Self-Validation Check: Withdraw a 10 µL aliquot, quench carefully in cold saturated NaHCO3, extract with EtOAc, and analyze via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the starting material spot (Rf ~0.2) is fully consumed and replaced by a less polar chloride spot (Rf ~0.5).
Workup: Concentrate the mixture under reduced pressure to remove excess SOCl2 and DCM.
Isolation: Triturate the resulting crude residue with cold diethyl ether to precipitate the 1-(1H-imidazol-4-yl)-1-chloroethane hydrochloride salt as a highly pure solid. Filter and dry under high vacuum.
Protocol B: Selective N-Alkylation for AT1 Antagonist Scaffolds
This protocol exploits the differential pKa of the molecule's functional groups to achieve regioselective N-alkylation without requiring alcohol protection.
Preparation: In a dry flask, dissolve 1-(1H-imidazol-4-yl)-ethanol HCl (1.0 eq) in anhydrous DMF (8 mL/g).
Base Addition: Add anhydrous K2CO3 (2.5 eq) and stir at room temperature for 30 minutes.
Causality: The first equivalent of K2CO3 is consumed to neutralize the HCl salt. The remaining base selectively deprotonates the imidazole N-H (pKa ~14). Because K2CO3 is too mild to deprotonate the secondary aliphatic alcohol (pKa ~16), the reaction achieves strict regioselectivity for N-alkylation over O-alkylation. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the imidazole anion and accelerate the SN2 displacement.
Heating: Heat the reaction mixture to 60 °C and stir for 12 to 16 hours.
Self-Validation Check: Analyze the crude reaction mixture via LC-MS. The desired N-alkylated product will show an [M+H]+ peak corresponding to the coupled mass. Furthermore, 1H-NMR of a worked-up aliquot must show a distinct benzylic CH2 singlet at ~5.2 ppm and the retention of the secondary alcohol multiplet at ~4.8 ppm, confirming N-alkylation rather than O-alkylation.
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with brine (5x) to thoroughly partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-alkylated intermediate.
References
[3] EP0503785B1 - 1-Biphenylimidazole derivatives, their preparation and their therapeutic use. European Patent Office.
URL:
[1] EP0338939B1 - Histamine derivative, process for his preparation and his therapeutic application. European Patent Office.
URL:
[2] α-Methylhistamine. Wikipedia, The Free Encyclopedia.
URL: [Link]
[4] Highly potent and selective ligands for histamine H3-receptors. Nature (via PubMed, National Institutes of Health).
URL:[Link]
Application Notes and Protocols for N-Alkylation using 1-(1H-Imidazol-4-yl)-ethanol HCl
Introduction: The Challenge and Opportunity of Alcohol-Mediated N-Alkylation The introduction of N-alkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This modifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge and Opportunity of Alcohol-Mediated N-Alkylation
The introduction of N-alkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. This modification profoundly influences a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and receptor-binding interactions.[1] The imidazole nucleus, in particular, is a privileged structure found in numerous pharmaceuticals, and its N-functionalization is a critical step in the synthesis of many potent therapeutic agents.[1][2]
Traditionally, N-alkylation is accomplished using reactive electrophiles such as alkyl halides or sulfonates.[3] While effective, these methods often require harsh conditions and the use of pre-functionalized, sometimes toxic, alkylating agents. The use of alcohols as direct alkylating agents presents a greener and more atom-economical alternative, with water being the only theoretical byproduct.[4][5] However, this approach is chemically challenging because the hydroxyl group is an exceptionally poor leaving group.[6][7][8]
This technical guide addresses this challenge by providing a detailed protocol for the N-alkylation of heterocyclic nucleophiles using 1-(1H-imidazol-4-yl)-ethanol, a secondary alcohol, as the alkylating agent. We will focus on the Mitsunobu reaction, a powerful and versatile one-pot method for activating alcohols towards nucleophilic substitution under mild conditions.[9][10][11] This document will explain the underlying chemical principles, provide a robust experimental protocol, and offer practical insights for researchers, scientists, and drug development professionals.
Part 1: Scientific Principles and Strategic Approach
The Imperative of Alcohol Activation
Direct nucleophilic substitution on an alcohol is energetically unfavorable due to the high basicity (and thus, poor leaving group ability) of the hydroxide anion (HO⁻). To facilitate the reaction, the hydroxyl group must be converted in situ into a better leaving group.[6][7][12] Several strategies exist to achieve this activation:
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (R-OH₂⁺). This creates an excellent leaving group, water (H₂O). However, this method is generally limited to tertiary alcohols (via an Sₙ1 mechanism) or primary alcohols (via Sₙ2) and is often incompatible with acid-sensitive functional groups.[7][13]
Conversion to Sulfonate Esters: Alcohols can be converted to tosylates (-OTs) or mesylates (-OMs) using sulfonyl chlorides. These are excellent leaving groups, and the resulting alkyl sulfonates can be isolated and subsequently reacted with a nucleophile in a separate step.[7][14]
The Mitsunobu Reaction: This one-pot reaction achieves the activation and substitution of primary and secondary alcohols using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][15][16]
For its operational simplicity, mild reaction conditions, and broad substrate scope, the Mitsunobu reaction is our recommended strategy for utilizing 1-(1H-imidazol-4-yl)-ethanol as an alkylating agent.
The Mitsunobu Reaction: Mechanism and Rationale
The Mitsunobu reaction is a redox-coupled substitution that proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, indicative of an Sₙ2 mechanism.[9][10] This makes it particularly valuable for reactions involving chiral secondary alcohols. The generally accepted mechanism involves several key steps:
Betaine Formation: The triphenylphosphine (a nucleophile) attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.
Pronucleophile Deprotonation: The betaine is a basic species that deprotonates the acidic N-H of the heterocyclic nucleophile, forming an intimate ion pair.
Oxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the positively charged phosphorus of the betaine, forming a key intermediate: the alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide).
Sₙ2 Displacement: The deprotonated nucleophile attacks the carbon atom bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and forming the desired N-alkylated product. The strong P=O double bond formed in the TPPO byproduct is a major thermodynamic driving force for the reaction.[16]
Caption: Generalized mechanism of the Mitsunobu reaction.
Special Considerations for 1-(1H-Imidazol-4-yl)-ethanol HCl
The use of 1-(1H-imidazol-4-yl)-ethanol as its hydrochloride salt introduces a crucial consideration. The HCl salt form means the imidazole nitrogen is protonated. While this protects the imidazole ring of the alkylating agent from undergoing undesired side-reactions, it also means that an equivalent of acid is present in the reaction mixture.
Most N-heterocyclic nucleophiles (e.g., indoles, pyrazoles, imidazoles) require deprotonation to become sufficiently nucleophilic for the Mitsunobu reaction.[10][17] Therefore, when using the HCl salt of the alcohol, an additional equivalent of base must be added to the reaction. This base serves a dual purpose:
Neutralize the hydrochloride salt, freeing the 1-(1H-imidazol-4-yl)-ethanol.
Allow for the subsequent deprotonation of the N-heterocyclic nucleophile by the Mitsunobu betaine.
A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is an appropriate choice for this pre-neutralization step.
Part 2: Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the N-alkylation of a model heterocyclic substrate, 4-phenyl-1H-imidazole, using 1-(1H-imidazol-4-yl)-ethanol HCl under Mitsunobu conditions.
Protocol: Mitsunobu N-Alkylation of 4-Phenyl-1H-imidazole
Caption: Experimental workflow for the Mitsunobu N-alkylation protocol.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask, flame-dried
Magnetic stirrer and stir bar
Nitrogen or Argon gas inlet
Syringes and needles
Ice-water bath
Thin-layer chromatography (TLC) plates and chamber
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(1H-imidazol-4-yl)-ethanol hydrochloride (e.g., 1.0 mmol, 162.6 mg), 4-phenyl-1H-imidazole (1.1 mmol, 158.6 mg), and triphenylphosphine (1.5 mmol, 393.4 mg).
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration, e.g., 10 mL) and stir the mixture to dissolve the solids. A suspension may form.
Neutralization: Add triethylamine (1.05 mmol, 0.15 mL) to the mixture to neutralize the hydrochloride salt. Stir for 5-10 minutes at room temperature.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
DIAD Addition: Using a syringe, add DIAD (1.5 mmol, 0.30 mL) dropwise to the cold, stirring mixture over 10-15 minutes. It is critical to maintain the internal temperature below 5 °C during the addition, as the reaction is exothermic. A color change to yellow or orange is typically observed.[18]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The consumption of the starting alcohol is a good indicator of progress. The formation of triphenylphosphine oxide (TPPO) is also an indication that the reaction is proceeding.[15]
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
Redissolve the resulting residue in ethyl acetate (20 mL).
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude product will contain a significant amount of triphenylphosphine oxide and the DIAD-hydrazine byproduct, which can complicate purification.[19] Purify the residue by flash column chromatography on silica gel. A gradient elution system, starting with ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in EtOAc or CH₂Cl₂), is often effective for separating the desired product from the byproducts.
Characterization: Combine the product-containing fractions, concentrate under reduced pressure, and dry under high vacuum to yield the pure N-alkylated product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Part 3: Troubleshooting and Alternative Methods
Troubleshooting Guide
The Mitsunobu reaction is generally reliable but can present challenges. The table below outlines common issues and potential solutions.
Problem
Probable Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inadequate drying of reagents/solvent.
1. Ensure all glassware is flame-dried, use anhydrous solvent, and dry reagents as needed.
2. Nucleophile pKa is too high (>13-15).
2. This protocol is designed for N-heterocycles which are generally acidic enough. If using a less acidic nucleophile, another method may be required.
3. Steric hindrance around the alcohol or nucleophile.
3. Increase reaction time and/or temperature (e.g., to 40 °C).[18] Consider the alternative tosylation method.
Formation of Side Products
1. Elimination (E2) instead of substitution (Sₙ2), especially with hindered secondary alcohols.
1. Maintain low temperatures during DIAD addition.
2. Alkylation on the imidazole ring of the alkylating agent (if not fully protonated/protected).
2. Ensure at least 1.0 equivalent of base is added to neutralize the HCl salt before the reaction begins.
Difficult Purification
1. Co-elution of product with triphenylphosphine oxide (TPPO) or hydrazine byproduct.
1. Optimize chromatography conditions. Sometimes, precipitating TPPO from a nonpolar solvent (e.g., ether/hexanes) before the column can be effective.[18] Using polymer-supported triphenylphosphine can simplify workup.[20]
Alternative Protocol: Two-Step Tosylation and Nucleophilic Substitution
If the Mitsunobu reaction proves problematic, a reliable two-step alternative is the conversion of the alcohol to a tosylate, followed by Sₙ2 displacement.[3][14]
Step 1: Tosylation of 1-(1H-Imidazol-4-yl)-ethanol [21]
First, neutralize the HCl salt of the alcohol with a base like NaHCO₃ and extract the free base into an organic solvent.
Dissolve the free alcohol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.
Deprotonate the N-heterocyclic nucleophile (1.0 eq.) with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, THF, or Acetonitrile).
Add the purified tosylate from Step 1 (1.1 eq.) to the solution of the deprotonated nucleophile.
Heat the reaction mixture (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).
Perform an aqueous work-up and purify the final product by column chromatography.
This two-step sequence is less atom-economical but can be more reliable for sterically hindered substrates or when Mitsunobu byproducts complicate purification.
Conclusion
The N-alkylation of heterocycles using alcohols as alkylating agents is a valuable and sustainable synthetic strategy. While the inert nature of the hydroxyl leaving group presents a challenge, it can be effectively overcome using established activation methods. The Mitsunobu reaction offers a mild and efficient one-pot protocol for the N-alkylation of various nucleophiles using 1-(1H-imidazol-4-yl)-ethanol. Careful consideration of the substrate's nature as a hydrochloride salt and meticulous execution of the experimental procedure, particularly the purification, are key to achieving high yields of the desired N-alkylated products. The alternative two-step tosylation-alkylation pathway provides a robust backup strategy. This guide provides the necessary foundational principles and practical steps to empower researchers to successfully employ this important transformation in their synthetic endeavors.
References
University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
eScholarship, University of California. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
Organic-Synthesis.com. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of pyrazoles. Chemical Society Reviews, 36(7), 1095-1108. (Note: A representative review on pyrazole synthesis, relevant to potential nucleophiles.)
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2024, July 30). 17.7: Reactions of Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
The Journal of Organic Chemistry. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Karadeniz, H., & Çetinkaya, E. (2018). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Asian Journal of Organic Chemistry, 7(10), 1938-1954.
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674–678.
ResearchGate. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
Wang, C., et al. (2017).
National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
ResearchGate. (2003). Mitsunobu Reagent [Triphenylphosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)]. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]
The Royal Society of Chemistry. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]
National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
TSI Journals. (2009, August 23). Synthesis of some substituted imidazole derivatives. Retrieved from [Link]
ResearchGate. (2021, August 2). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Retrieved from [Link]
R Discovery. (2003, January 1). Mitsunobu Reagent [Triphenyl-phosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)]. Retrieved from [Link]
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]
Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]
PubMed. (2017, July 7). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
J-STAGE. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
National Science Foundation. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]
Dalton Transactions (RSC Publishing). (n.d.). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Retrieved from [Link]
Application Notes & Protocols: Leveraging 1-(1H-imidazol-4-yl)-ethanol HCl in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals The enduring prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates a continuous search for novel and more effective...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The enduring prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates a continuous search for novel and more effective antifungal therapies.[1][2] Azole antifungals, particularly those containing an imidazole or triazole moiety, remain a cornerstone of clinical treatment due to their targeted mechanism of action and favorable safety profile.[1][3] These agents function by inhibiting the fungal cytochrome P-450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5][6][7][8] The disruption of ergosterol synthesis leads to a cascade of membrane abnormalities, ultimately inhibiting fungal growth and viability.[6][7][8][9]
The 1-(1H-imidazol-4-yl)-ethanol HCl scaffold presents a unique, yet underexplored, starting point for the development of new antifungal candidates. While many established imidazole antifungals, such as econazole and miconazole, feature substitution at the 1-position of the imidazole ring, the 4-substituted isomer offers a distinct structural motif that may lead to compounds with altered potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the strategic utilization of this precursor in antifungal drug discovery.
Core Principle: The Imidazole Moiety as a Pharmacophore
The imidazole ring is the key pharmacophoric element in this class of antifungals. The un-substituted nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom within the active site of lanosterol 14α-demethylase, effectively blocking its enzymatic activity.[3] The remainder of the molecule, attached to the imidazole ring, engages in secondary interactions with the protein, which significantly influences the compound's potency and selectivity for the fungal enzyme over its human counterparts.[3]
Proposed Synthetic Pathway: O-Alkylation for the Synthesis of Novel Aryl Ether Derivatives
The following protocol details a generalized yet robust method for the synthesis of novel antifungal agents via the O-alkylation of 1-(1H-imidazol-4-yl)-ethanol. This approach is adapted from established procedures for the synthesis of related imidazole antifungals, such as econazole.[10][11] The primary objective is to couple the ethanol side chain of the starting material with a variety of substituted benzyl halides, thereby generating a library of potential antifungal candidates.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of novel antifungal agents from 1-(1H-imidazol-4-yl)-ethanol HCl.
Detailed Experimental Protocol
Materials and Reagents
Reagent
Grade
Supplier
Notes
1-(1H-imidazol-4-yl)-ethanol HCl
≥98% Purity
Sigma-Aldrich
Starting material.
Sodium Hydride (NaH), 60% in mineral oil
Reagent Grade
Acros Organics
Strong base for deprotonation. Handle with extreme care.
Anhydrous Dimethylformamide (DMF)
≥99.8%
Fisher Scientific
Reaction solvent. Must be anhydrous.
4-Chlorobenzyl chloride
≥99% Purity
TCI Chemicals
Exemplary alkylating agent. Other substituted benzyl halides can be used.
Ethyl Acetate (EtOAc)
ACS Grade
VWR
Extraction solvent.
Saturated Sodium Bicarbonate Solution
Laboratory Grade
-
For aqueous work-up.
Brine
Laboratory Grade
-
For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO4)
Laboratory Grade
-
Drying agent.
Silica Gel
60 Å, 230-400 mesh
-
For column chromatography.
Step-by-Step Methodology
1. Preparation of the Alkoxide Intermediate:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) cautiously.
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
Suspend the sodium hydride in anhydrous DMF (10 mL per gram of starting material).
Cool the suspension to 0 °C in an ice bath.
Dissolve 1-(1H-imidazol-4-yl)-ethanol HCl (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes. Causality: The HCl salt must be neutralized, and the hydroxyl group deprotonated to form the nucleophilic alkoxide. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. The dropwise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
2. O-Alkylation Reaction:
Cool the reaction mixture back to 0 °C.
Dissolve the substituted benzyl halide (e.g., 4-chlorobenzyl chloride, 1.1 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The alkoxide acts as a nucleophile, attacking the benzylic carbon and displacing the halide in an SN2 reaction to form the desired ether linkage. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.
3. Reaction Work-up and Product Isolation:
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted sodium hydride.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The aqueous work-up removes DMF and inorganic salts. The bicarbonate wash ensures the removal of any acidic impurities.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure aryl ether derivative. Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, and other impurities, yielding a compound of high purity suitable for characterization and biological evaluation.
Characterization and Data
The structure of the synthesized compound should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify key functional groups.
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Property
Expected Outcome
Appearance
White to off-white solid or a viscous oil.
Yield
40-70% (highly dependent on the specific benzyl halide used and reaction optimization).
Purity (HPLC)
>95% after purification.
Solubility
Soluble in common organic solvents like DMSO, methanol, and dichloromethane.
Antifungal Activity Screening Protocol
A crucial step in the drug discovery process is to evaluate the antifungal activity of the newly synthesized compounds.
Visualizing the Screening Protocol
Caption: A standard protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Broth Microdilution Assay
Preparation of Compounds: Dissolve the synthesized compounds and a reference antifungal agent (e.g., fluconazole, ketoconazole) in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with a suitable fungal growth medium (e.g., RPMI-1640) to achieve a range of test concentrations.
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger) according to established protocols (e.g., CLSI guidelines).
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).
Incubation: Incubate the plates at the appropriate temperature (e.g., 35 °C) for 24-48 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[12] This can be determined visually or by measuring the optical density at a specific wavelength.
Conclusion and Future Directions
The synthetic protocol outlined in this application note provides a strategic and adaptable framework for the synthesis of novel antifungal agents derived from 1-(1H-imidazol-4-yl)-ethanol HCl. The unique substitution pattern of this precursor offers exciting possibilities for the development of compounds with improved antifungal activity and a differentiated pharmacological profile. By systematically varying the nature of the substituted benzyl halide used in the O-alkylation reaction, researchers can generate a diverse library of compounds for structure-activity relationship (SAR) studies. This, in turn, will facilitate the rational design of more potent and selective antifungal agents to address the growing challenge of fungal infections.
References
EBSCO. (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness.
Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.
Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs.
Xu, J., et al. (2021). A kind of preparation method of econazole nitrate. Patsnap.
(Patent). (n.d.). Method for synthesizing econazole nitrate by one-pot method. Google Patents.
(Review). (2020, September 15). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.
(Journal Article). (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
(Research Paper). (2025, October 16). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate.
(Journal Article). (n.d.). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PMC.
(Journal Article). (2017, October 19). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
(Journal Article). (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing.
(Journal Article). (2005, August 11). Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. PubMed.
(Journal Article). (n.d.). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS.
(Journal Article). (2013, October 25). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PMC.
(Journal Article). (2024, November 4). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. PMC.
(Journal Article). (2023, December 27). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI.
(Journal Article). (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.
(Journal Article). (n.d.). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. PMC.
(Journal Article). (2002, June 20). Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies. PubMed.
(Product Information). (n.d.). Econazole nitrate. European Pharmacopoeia.
(Journal Article). (n.d.). Biochemical approaches to selective antifungal activity. Focus on azole antifungals. PubMed.
(Product Information). (2026, January 13). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. ChemicalBook.
(Journal Article). (2023, November 28). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones. SciELO.
Application Note: Experimental Protocols for Reactions Involving 1-(1H-imidazol-4-yl)-ethanol HCl
Introduction & Mechanistic Overview 1-(1H-imidazol-4-yl)ethanol hydrochloride (CAS 62256-53-5) is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry, particularly in the synthesis of histamin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
1-(1H-imidazol-4-yl)ethanol hydrochloride (CAS 62256-53-5) is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry, particularly in the synthesis of histamine receptor modulators, antifungal agents, and kinase inhibitors[1]. The molecule possesses two reactive centers: a secondary alcohol and an amphoteric imidazole ring.
Because the starting material is supplied as a hydrochloride salt to enhance bench stability and aqueous solubility, synthetic workflows must explicitly account for the protonation state of the imidazole ring. The protocols detailed herein provide validated, self-consistent methods for the divergent functionalization of this scaffold, focusing on regioselective nitrogen protection, controlled oxidation, and direct nucleophilic substitution.
Physicochemical Properties
Table 1: Physicochemical Properties of Key Workflow Compounds
Compound Name
CAS Number
Molecular Weight
Role in Synthetic Workflow
1-(1H-imidazol-4-yl)ethanol HCl
62256-53-5
148.59 g/mol
Primary Starting Material
1-(1-trityl-1H-imidazol-4-yl)ethanol
N/A
354.44 g/mol
N-Protected Intermediate
1-(1-trityl-1H-imidazol-4-yl)ethanone
116795-55-2
352.43 g/mol
Oxidized Ketone Target
4-(1-chloroethyl)-1H-imidazole HCl
N/A
167.04 g/mol
Chlorinated Electrophile
Synthetic Workflow & Divergent Pathways
Synthetic pathways for 1-(1H-imidazol-4-yl)ethanol HCl derivatization.
Experimental Protocols
Protocol A: Free-Basing and Regioselective N-Tritylation
Causality & Mechanistic Rationale:
The imidazole ring contains a pyrrole-like nitrogen (NH) and a pyridine-like nitrogen (N). To perform subsequent reactions at the secondary alcohol without interference, the basic nitrogen must be protected. The triphenylmethyl (trityl) group is the industry standard for this scaffold. Due to its massive steric bulk, the trityl cation exclusively attacks the less sterically hindered nitrogen (N1), ensuring complete regioselectivity. Triethylamine (Et₃N) is employed to first neutralize the HCl salt and subsequently act as an acid scavenger for the generated HCl.
Step-by-Step Methodology:
Preparation: Suspend 1-(1H-imidazol-4-yl)ethanol HCl (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
Neutralization: Add triethylamine (2.5 eq, 25 mmol) dropwise over 5 minutes. The suspension will gradually clear as the free base is generated in situ. Stir for 15 minutes.
Protection: Add triphenylmethyl chloride (Trt-Cl, 1.1 eq, 11 mmol) portion-wise to the cooled solution.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous phase with DCM (2 × 20 mL).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-(1-trityl-1H-imidazol-4-yl)ethanol as a white solid.
Protocol B: Chemoselective Oxidation to 1-(1-trityl-1H-imidazol-4-yl)ethanone
Causality & Mechanistic Rationale:
Oxidation of the secondary alcohol to a methyl ketone (CAS 116795-55-2) requires highly controlled conditions[]. Traditional oxidants like Jones reagent are highly acidic and will rapidly cleave the acid-sensitive trityl protecting group. Therefore, Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO₂) are selected. The proximity of the alcohol to the aromatic imidazole ring gives it a "pseudo-benzylic" character, making it highly susceptible to surface oxidation by MnO₂.
Table 2: Comparison of Oxidation Reagents for Trityl-Protected Imidazole Alcohols
Oxidizing Agent
Eq.
Temp
Time
Yield
Mechanistic Rationale & Causality
Dess-Martin Periodinane (DMP)
1.2
0 °C → RT
2-4 h
>85%
Mild hypervalent iodine oxidation; strictly avoids acidic cleavage of the trityl group.
Activated MnO₂
10.0
Reflux
12-24 h
75%
Heterogeneous surface oxidation; highly chemoselective for allylic/benzylic-like alcohols.
Preparation: Dissolve 1-(1-trityl-1H-imidazol-4-yl)ethanol (1.0 eq, 5 mmol) in anhydrous DCM (30 mL) at 0 °C under argon.
Oxidation: Add Dess-Martin Periodinane (1.2 eq, 6 mmol) in a single portion.
Propagation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC until the starting material is consumed (typically 2-4 hours).
Quench: Dilute the reaction with DCM (20 mL) and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (40 mL). Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted hypervalent iodine species).
Isolation: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford 1-(1-trityl-1H-imidazol-4-yl)ethanone.
Protocol C: Direct Chlorination (Unprotected Route)
Causality & Mechanistic Rationale:
If the downstream target is a chloro-derivative, N-protection can be entirely bypassed. As outlined in patent EP0338939B1, direct treatment of the alcohol with thionyl chloride (SOCl₂) successfully yields the alkyl chloride[3]. The mechanistic elegance here lies in the generation of HCl gas during the reaction; the HCl immediately protonates the basic imidazole ring. The resulting imidazolium ion is highly electron-deficient and non-nucleophilic, preventing intermolecular alkylation (polymerization) and directing the electrophilic substitution exclusively to the hydroxyl group.
Step-by-Step Methodology:
Preparation: Place 1-(1H-imidazol-4-yl)ethanol HCl (1.0 eq, 10 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube. Cool to 0 °C.
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 5.0 eq, 50 mmol) dropwise. Caution: Vigorous evolution of HCl and SO₂ gases will occur.
Propagation: Stir the mixture at 0 °C for 1 hour, then gradually warm to room temperature. Optionally, heat to 40 °C for 2 hours to ensure complete conversion.
Workup: Cool the mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure.
Azeotropic Removal: To ensure complete removal of acidic byproducts, add toluene (20 mL) to the residue and evaporate under reduced pressure. Repeat this process twice.
Isolation: Triturate the resulting crude residue with cold diethyl ether (30 mL). Filter the precipitate and dry under high vacuum to afford 4-(1-chloroethyl)-1H-imidazole hydrochloride as a hygroscopic solid.
References
62256-53-5 (C5H8N2O) - PubChemLite. uni.lu. Available at:[Link]
EP0338939B1 - Histamine derivative, process for his preparation and his therapeutic application.Google Patents.
Application Notes and Protocols: 1-(1H-imidazol-4-yl)-ethanol HCl in Material Science
This technical guide provides a comprehensive overview of the potential material science applications of 1-(1H-imidazol-4-yl)-ethanol HCl. While specific literature on this exact molecule is emerging, its structure, feat...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the potential material science applications of 1-(1H-imidazol-4-yl)-ethanol HCl. While specific literature on this exact molecule is emerging, its structure, featuring a reactive imidazole ring and a hydroxyl group, suggests a versatile role as a building block in the synthesis and modification of advanced materials. The imidazole moiety is well-known for its ability to coordinate with metal ions, act as a catalyst, and participate in hydrogen bonding, while the hydroxyl group offers a prime site for esterification, etherification, and attachment to surfaces.[1][2] This document outlines key applications, provides detailed experimental protocols adapted from established methodologies for similar imidazole derivatives, and explains the scientific principles underpinning these applications.
Introduction: The Versatility of a Functionalized Imidazole
1-(1H-imidazol-4-yl)-ethanol hydrochloride is a heterocyclic organic compound that combines the key functional features of an imidazole ring and a primary alcohol. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, making it a highly polar and versatile functional group.[1][3] It can act as a proton donor or acceptor, a nucleophile, and a ligand for metal coordination.[1][4] The hydrochloride salt form enhances its solubility in polar solvents, including water.[5] The ethanol substituent provides a reactive hydroxyl group, enabling covalent linkage to other molecules or material surfaces. These properties make 1-(1H-imidazol-4-yl)-ethanol HCl a promising candidate for a range of material science applications, from polymer synthesis to surface functionalization and corrosion inhibition.
Application in Polymer Science: Synthesis of Functional Polymers
The incorporation of imidazole moieties into polymer chains can impart unique properties such as pH-responsiveness, catalytic activity, and metal-ion chelation capabilities.[4][6][7] 1-(1H-imidazol-4-yl)-ethanol HCl can be utilized as a functional monomer or a modifying agent for existing polymers.
Scientific Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity. Utilizing a monomer derived from 1-(1H-imidazol-4-yl)-ethanol allows for the creation of well-defined polymers with pendant imidazole groups. These polymers can exhibit pH-responsive self-assembly due to the protonation/deprotonation of the imidazole ring.[7]
Experimental Protocol: Synthesis of a Poly(acrylate) with Pendant Imidazole Groups
Suspend 1-(1H-imidazol-4-yl)-ethanol HCl (1.0 eq) and TEA (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C in an ice bath.
Slowly add acryloyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting acrylate monomer by column chromatography.
RAFT Polymerization:
In a Schlenk flask, dissolve the synthesized imidazole-acrylate monomer, AIBN, and CPADB in 1,4-dioxane. The molar ratio of monomer:CPADB:AIBN can be targeted, for example, at 100:1:0.2 for a target degree of polymerization of 100.
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.
Quench the polymerization by exposing the mixture to air and cooling in an ice bath.
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
Collect the polymer by filtration and dry under vacuum at room temperature.
Characterization:
¹H NMR Spectroscopy: To confirm the monomer structure and determine the polymer composition.
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Surface Functionalization of Nanomaterials
The imidazole group is an excellent ligand for modifying the surface of various nanomaterials, including silica, carbon nanotubes, and metal nanoparticles.[8][9][10][11] This functionalization can enhance their dispersibility, introduce catalytic activity, or enable their use in biomedical applications.[12][13]
Scientific Rationale: The hydroxyl group of 1-(1H-imidazol-4-yl)-ethanol HCl can be reacted with a silane coupling agent, which can then be covalently grafted onto a silica surface. This creates a robust, functionalized surface with accessible imidazole groups.
Experimental Protocol: Functionalization of Mesoporous Silica Nanoparticles (MSNs)
Materials:
Mesoporous Silica Nanoparticles (MSNs)
3-(Isocyanatopropyl)triethoxysilane
1-(1H-imidazol-4-yl)-ethanol HCl
Anhydrous Toluene
Anhydrous Triethylamine (TEA)
Procedure:
Activation of MSNs:
Disperse MSNs in a 1 M HCl solution and stir for 6 hours to activate the surface silanol groups.
Wash the MSNs with deionized water until the pH is neutral, then with ethanol.
Dry the activated MSNs in an oven at 120 °C for 12 hours.
Synthesis of Imidazole-Silane Adduct:
Dissolve 1-(1H-imidazol-4-yl)-ethanol HCl (1.0 eq) and TEA (1.1 eq) in anhydrous toluene under an inert atmosphere.
Add 3-(isocyanatopropyl)triethoxysilane (1.0 eq) dropwise and stir the mixture at 60 °C for 24 hours.[14]
Grafting onto MSNs:
Disperse the activated MSNs in anhydrous toluene.
Add the imidazole-silane adduct solution to the MSN suspension.
Reflux the mixture at 110 °C for 24 hours.
Cool the mixture to room temperature and collect the functionalized MSNs by centrifugation.
Wash the particles sequentially with toluene, ethanol, and water to remove unreacted precursors.
Dry the functionalized MSNs under vacuum.
Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of imidazole and alkyl chains on the silica surface.
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica.[8]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the functionalized nanoparticles.[8]
Application in Corrosion Inhibition
Imidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[15][16][17][18][19] They adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The imidazole ring, with its heteroatoms, acts as the primary adsorption center.
Scientific Rationale: The effectiveness of a corrosion inhibitor can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide insights into the inhibition mechanism and the formation of a protective film on the metal surface.[16][17]
Experimental Protocol: Electrochemical Evaluation on Mild Steel in 1 M HCl
Polish the mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.
Electrochemical Measurements:
Prepare a series of 1 M HCl solutions containing different concentrations of 1-(1H-imidazol-4-yl)-ethanol HCl (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
Assemble a three-electrode electrochemical cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range from 100 kHz to 0.01 Hz at the OCP.
Data Analysis:
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (%IE).
From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's adsorption and protective layer formation.
Inhibitor Concentration
icorr (µA/cm²)
%IE
Rct (Ω·cm²)
Blank (0 mM)
Value
0
Value
0.1 mM
Value
Value
Value
0.5 mM
Value
Value
Value
1.0 mM
Value
Value
Value
5.0 mM
Value
Value
Value
Table 1: Example data table for summarizing corrosion inhibition results. Actual values would be obtained from experimental measurements.
Visualizations
Caption: Workflow for the synthesis of an imidazole-functionalized polymer.
Caption: Workflow for the surface functionalization of silica nanoparticles.
References
SYNTHESIS AND CHARACTERIZATION OF IMIDAZOLE-CONTAINING CONJUGATED POLYMERS. ScholarWorks. Available at: [Link]
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Al-Ammar, Y., Al-Bayati, Z. J., & Al-Omair, M. A. (2022). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 14(19), 4085. Available at: [Link]
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El-Sawy, A. A., Mahmoud, K. F., & El-Sayed, A. M. (2016). Novel bioactive imidazole-containing polymeric surfactants as petroleum-collecting and dispersing agents: Synthesis and surface-active properties. Egyptian Journal of Petroleum, 25(4), 541-549. Available at: [Link]
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Azizian, J., Tahermansouri, H., Biazar, E., Heidari, S., & Khoei, D. C. (2010). Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations. International Journal of Nanomedicine, 5, 817-823. Available at: [Link]
Louloudi, A., et al. (2022). {Fe2+–imidazole} catalyst grafted on magnetic {Fe@Graphitized C} nanoparticles: a robust hybrid–catalyst for H2 production from HCOOH. Journal of Materials Chemistry A, 10(38), 20565-20577. Available at: [Link]
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Silica surface modification using covalent bonding with imidazole[12]. ResearchGate. Available at: [Link]
Di Nardo, G., et al. (2022). A Supramolecular Approach to Antimicrobial Surfaces. International Journal of Molecular Sciences, 23(17), 10006. Available at: [Link]
Outirite, M., et al. (2023). Corrosion inhibition performance of imidazole derivative for protection of carbon steel in hydrochloric acid solution: Experimental and theoretical analysis. Journal of Molecular Liquids, 387, 122646. Available at: [Link]
Zhang, D., Gao, L., & Zhou, J. (2016). A novel imidazoline derivative as corrosion inhibitor for P110 carbon steel in hydrochloric acid environment. Corrosion Science, 108, 1-10. Available at: [Link]
Vukovic, V. V., & Nedeljkovic, J. M. (2002). Surface modification of nanometer-scale silver particles by imidazole. Langmuir, 18(25), 9821-9825. Available at: [Link]
Michalik, M., et al. (2024). Encapsulation of Imidazole into Ce-Modified Mesoporous KIT-6 for High Anhydrous Proton Conductivity. Materials, 17(14), 3108. Available at: [Link]
Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
El Basiony, N. M., El-Shamy, A. M., El-Dahan, H. A., & Abou-Sree, A. M. (2023). An Assessment of New Imidazol Derivatives and an Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in an HCl Acid Solution. Coatings, 13(8), 1406. Available at: [Link]
1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro-, hydrochloride (1:1). PubChem. Available at: [Link]
Technical Support Center: Recrystallization & Purification of 1-(1H-imidazol-4-yl)-ethanol HCl
Welcome to the Advanced Purification Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized imidazole hydrochlorides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized imidazole hydrochlorides. The core challenge with 1-(1H-imidazol-4-yl)-ethanol HCl (also known as 4-(1-hydroxyethyl)imidazole hydrochloride) lies in its structural dual-functionality.
The molecule features both a protonated imidazole ring (the HCl salt) and an aliphatic hydroxyl group. Both moieties are powerful hydrogen-bond donors and acceptors. This creates a highly polar, exceedingly hygroscopic molecule that readily absorbs trace atmospheric water, often resulting in a frustrating, sticky "oil" rather than a pristine crystal lattice[1].
To force this molecule into an ordered crystal, we must precisely manipulate the dielectric constant of the solvent environment using a binary "Good Solvent / Anti-Solvent" system, strictly under anhydrous conditions[2].
Solvent System Selection
The selection of the solvent system is the most critical variable. Because the target is an HCl salt, it is highly soluble in polar protic solvents but insoluble in non-polar organic solvents. We leverage this by dissolving the compound in an alcohol and precipitating it with an ether[3][4].
Table 1: Evaluated Binary Solvent Systems for Imidazole HCl Salts
Solvent System (Good / Anti-solvent)
Volume Ratio (Approx.)
Polarity Profile
Expected Outcome & Causality
Anhydrous Ethanol / Diethyl Ether
1 : 3 to 1 : 5
High / Low
Optimal. Excellent yield and high purity. The sharp drop in dielectric constant forces rapid nucleation.
Isopropanol (IPA) / Diethyl Ether
1 : 2 to 1 : 4
Moderate / Low
Good. Slower crystallization kinetics. Highly recommended if the ethanol system consistently "oils out"[3].
Methanol / Ethyl Acetate
1 : 4 to 1 : 6
Very High / Moderate
Sub-optimal. Useful for heavily impure crude mixtures, but the higher polarity of EtOAc leads to lower overall recovery.
Standard Operating Procedure: Ethanol/Ether Recrystallization
This protocol is a self-validating system: if the solution becomes persistently cloudy upon the addition of ether, the thermodynamic conditions for crystallization have been successfully met.
Step-by-Step Methodology:
Preparation & Desiccation: Ensure all glassware (Erlenmeyer flasks, Büchner funnels) is oven-dried at 120°C and cooled in a desiccator. Weigh the crude 1-(1H-imidazol-4-yl)-ethanol HCl.
Dissolution: Suspend the crude solid in a minimal volume of hot anhydrous ethanol (approx. 50–60°C). Add the ethanol dropwise while swirling until the solid just dissolves. Do not over-dilute.
Hot Filtration (Optional): If insoluble impurities or dust are visible, quickly pass the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization.
Anti-Solvent Titration: While maintaining the solution temperature, begin adding anhydrous diethyl ether dropwise. Stop immediately when a faint, milky cloudiness persists in the solution even after swirling.
Equilibration: Add exactly 1-2 drops of hot ethanol to clear the cloudiness, creating a perfectly saturated solution at an elevated temperature.
Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 1–2 hours. Rapid cooling traps impurities; slow cooling builds a pure crystal lattice.
Maximum Recovery: Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 2 hours to maximize the yield.
Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake immediately with a small volume of ice-cold diethyl ether to remove residual mother liquor.
Drying: Transfer the highly hygroscopic crystals immediately to a vacuum desiccator containing phosphorus pentoxide (
P2O5
) or anhydrous silica gel. Dry to a constant weight.
Caption: Workflow for the anhydrous ethanol and diethyl ether recrystallization of imidazole derivatives.
Troubleshooting & FAQs
Q1: Why is my product forming a sticky syrup at the bottom of the flask instead of crystallizing ("Oiling Out")?A1: "Oiling out" is the most common failure mode for this compound. It occurs when the melting point of the crude mixture is lower than the temperature at which it phase-separates from the solvent. For 1-(1H-imidazol-4-yl)-ethanol HCl, this is heavily exacerbated by trace moisture. The hydroxyl group and the protonated imidazole ring form strong hydrogen bonds with water, depressing the melting point and turning the salt into a hygroscopic syrup[1].
Corrective Action: Re-heat the mixture until the oil redissolves. Add a few drops of your "good solvent" (ethanol) to shift the solubility curve, then cool the flask much more slowly. Scratching the inside of the flask with a glass rod can provide the kinetic energy and micro-abrasions needed for nucleation.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.
Q2: How do I handle the extreme hygroscopicity of this specific HCl salt during isolation?A2: Imidazole hydrochlorides with aliphatic hydroxyl groups act as desiccants themselves, pulling water from the ambient air the moment they are exposed on the Büchner funnel.
Corrective Action: Perform the vacuum filtration rapidly. Do not pull air through the filter cake for more than 30 seconds. Immediately transfer the damp cake to a vacuum desiccator. For long-term storage, keep the final product under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial.
Q3: Since the salt is highly water-soluble, can I just use water as my recrystallization solvent?A3: No. While the salt is highly soluble in water, recovering it requires lyophilization (freeze-drying) or aggressive rotary evaporation. Because there is no suitable anti-solvent that is miscible with water but capable of forcing the salt out of solution effectively, aqueous recrystallization inevitably leads to massive yield loss or a glassy, non-crystalline state[2]. Stick to anhydrous organic binary systems.
Q4: My yield is very low. How can I recover more product from the mother liquor?A4: A low yield usually indicates that too much "good solvent" (ethanol) was used in the initial dissolution step. To recover the remaining product, transfer the mother liquor to a round-bottom flask and concentrate it by 50% under reduced pressure using a rotary evaporator. Repeat the anti-solvent addition (ether) and cooling steps to harvest a second crop of crystals. Note that the second crop may have a slightly lower purity profile and should be analyzed via NMR or HPLC before pooling with the first crop.
References
Grimmett, M. R. "Product Class 3: Imidazoles." Science of Synthesis, Thieme Group.[Link]
Godefroi, E. F., et al. "Imidazole carboxylates.
Karjalainen, A. J., et al. "Substituted imidazole derivatives and their preparation and use.
preventing degradation of 1-(1H-imidazol-4-yl)-ethanol HCl during storage
Technical Support Center: 1-(1H-imidazol-4-yl)-ethanol HCl Welcome to the technical support guide for 1-(1H-imidazol-4-yl)-ethanol HCl. This document is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(1H-imidazol-4-yl)-ethanol HCl
Welcome to the technical support guide for 1-(1H-imidazol-4-yl)-ethanol HCl. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we will explore the causality behind its degradation and provide actionable troubleshooting advice and protocols.
Understanding the Molecule: Key Stability-Influencing Factors
1-(1H-imidazol-4-yl)-ethanol HCl possesses three key structural features that dictate its stability profile:
Imidazole Ring: This heterocyclic aromatic ring is susceptible to oxidation and photodegradation.[1][2] Forced degradation studies on other imidazole-containing active pharmaceutical ingredients (APIs) have shown that the imidazole moiety can be liable to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[1][2]
Secondary Alcohol: The ethanol substituent on the imidazole ring is a secondary alcohol. Secondary alcohols are prone to oxidation, which converts them into ketones.[3][4][5][6] This is a primary pathway for degradation.
Hydrochloride Salt: The HCl salt form enhances solubility and stability compared to the free base. However, it also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This absorbed moisture can act as a medium for degradative reactions.[7]
Based on these features, the primary degradation risks are oxidation, photodegradation, and moisture-induced hydrolysis or catalysis.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a quick reference for identifying and resolving common issues related to the degradation of 1-(1H-imidazol-4-yl)-ethanol HCl.
Observed Issue
Probable Cause(s)
Recommended Action(s) & Explanation
Change in physical appearance (e.g., discoloration, clumping, oiling out).
Moisture Absorption (Hygroscopicity): The HCl salt is attracting atmospheric water, leading to physical changes and creating an environment for chemical degradation.[7]
Action: Store in a desiccator or a dry cabinet with a desiccant. Handle in a low-humidity environment like a glove box. Explanation: Minimizing water exposure prevents the initiation of hydrolytic degradation and slows other reactions where water can act as a catalyst.
Photodegradation: Exposure to UV or ambient light is causing photochemical reactions, particularly at the imidazole ring.[1][2]
Action: Store the compound in an amber or opaque vial. Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. Explanation: Light energy can excite the electrons in the aromatic imidazole ring, leading to bond cleavage and the formation of impurities.
Reduced potency or appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Oxidative Degradation: The secondary alcohol has been oxidized to the corresponding ketone, or the imidazole ring has been oxidized. This can be accelerated by air (oxygen), heat, or trace metal impurities.
Action: Store under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh and consider de-gassing solvents. Explanation: Replacing oxygen with an inert gas removes a key reactant for oxidation, preserving the secondary alcohol and the imidazole ring.
Thermal Degradation: Elevated storage temperatures are accelerating the rate of all potential degradation reactions.
Action: Store at the recommended temperature, typically 2-8°C for long-term storage, unless otherwise specified by the supplier. Avoid repeated freeze-thaw cycles. Explanation: Chemical reaction rates, including degradation, are highly dependent on temperature. Lowering the temperature significantly slows down these processes.
Inconsistent or non-reproducible experimental results.
Compound Degradation: The purity of the stock material has been compromised over time, leading to inaccurate concentrations and the presence of interfering degradants.
Action: Perform a purity check on your stored material using a validated analytical method (see Section 5). If degradation is confirmed, use a fresh, unopened lot of the compound. Explanation: Using a well-characterized, high-purity starting material is fundamental to reliable and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 1-(1H-imidazol-4-yl)-ethanol HCl?
A1: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container at 2-8°C, under an inert atmosphere (argon or nitrogen), and in a desiccator to protect from moisture and light.[7]
Q2: I've prepared a stock solution in a buffer. How long can I store it?
A2: It is strongly recommended to prepare solutions fresh for each experiment. In solution, the compound is more susceptible to degradation, especially oxidation and pH-mediated reactions.[1][2] If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, for no longer than 24 hours. The stability in your specific buffer system should be validated.
Q3: What are the likely degradation products I might see?
A3: Based on the structure, the most probable degradation product is the corresponding ketone, 1-(1H-imidazol-4-yl)ethanone, formed from the oxidation of the secondary alcohol.[4][5][6][9] Other potential impurities could arise from the oxidative cleavage or modification of the imidazole ring.[1][2][10]
Q4: My lab has ambient humidity of over 60%. Is this a major concern?
A4: Yes, this is a significant concern. As a hygroscopic hydrochloride salt, the compound will readily absorb moisture in a high-humidity environment.[7][8] This can lead to clumping, which makes accurate weighing difficult, and can accelerate chemical degradation.[7] Handling the solid in a glove box or a controlled-humidity room (ideally 30-40% RH) is highly recommended.[7]
Q5: Can I use this compound in assays that involve hydrogen peroxide?
A5: Caution is advised. Hydrogen peroxide is a strong oxidizing agent that can directly degrade the imidazole moiety.[1][2] If its use is unavoidable, control experiments should be performed to assess the stability of 1-(1H-imidazol-4-yl)-ethanol HCl under the specific assay conditions.
Degradation Pathway and Workflow Visualization
The primary anticipated degradation pathway involves the oxidation of the secondary alcohol.
Caption: Oxidation of the secondary alcohol to a ketone.
Below is a logical workflow for ensuring compound integrity throughout its use.
Caption: Recommended workflow for handling the compound.
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products. This is crucial for verifying purity before use or in troubleshooting.[11][12][13]
Objective: To quantify the purity of 1-(1H-imidazol-4-yl)-ethanol HCl and detect the presence of degradation products.
Materials:
1-(1H-imidazol-4-yl)-ethanol HCl standard and sample
HPLC-grade acetonitrile and water
Formic acid (or other suitable mobile phase modifier)
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Filter and degas both mobile phases before use.
Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A.
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution into 10 mL with Mobile Phase A.
Sample Solution (0.1 mg/mL): Prepare your stored sample in the same manner as the working standard.
HPLC Conditions:
Column: C18 reversed-phase column.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
UV Detection: 215 nm (or a wavelength determined by a UV scan of the compound).
Gradient Elution (Illustrative):
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
15.0
5
95
17.0
5
95
17.1
95
5
| 20.0 | 95 | 5 |
Analysis:
Inject a blank (Mobile Phase A), followed by the working standard, and then the sample solution.
Identify the peak for 1-(1H-imidazol-4-yl)-ethanol HCl based on the retention time of the standard.
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any significant peaks other than the main peak are potential impurities or degradation products.
References
BenchChem. (n.d.). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]
JoVE. (2025, May 22). Video: Oxidation of Alcohols. Retrieved from [Link]
BenchChem. (n.d.). preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. Retrieved from [Link]
ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]
BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]
Save My Exams. (2026, January 3). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]
ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen.... Retrieved from [Link]
Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses. Retrieved from [Link]
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]
SciSpace. (2023, November 4). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
Technical Support Center: Navigating the Scale-Up of 1-(1H-imidazol-4-yl)-ethanol HCl Production
Welcome to the technical support center for the production of 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the production of 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important imidazole derivative. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during synthesis and purification.
I. Introduction to Synthetic Routes
The synthesis of 1-(1H-imidazol-4-yl)-ethanol, a key building block in medicinal chemistry, can be approached through several synthetic routes.[1] The two most common pathways at the laboratory and industrial scale involve either a Grignard reaction with 4-imidazolecarboxaldehyde or the reduction of 4-acetylimidazole. Each route presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[2]
Common Synthetic Pathways
Common synthetic routes to 1-(1H-imidazol-4-yl)-ethanol HCl.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up process.
Q1: What are the primary safety concerns when scaling up the Grignard reaction for this synthesis?
A1: The Grignard reaction is highly exothermic and poses significant safety risks during scale-up.[3] Key concerns include:
Reaction Initiation: Difficulty in initiating the reaction can lead to an accumulation of the alkyl halide. Once the reaction begins, it can proceed uncontrollably, leading to a dangerous exotherm (runaway reaction).[3]
Solvent Safety: Ethereal solvents like THF and diethyl ether are commonly used and are extremely flammable.[4] Careful handling and the use of appropriate equipment are essential.
Quenching: The quenching of the reaction with a protic source is also highly exothermic and requires careful control of the addition rate and efficient cooling.
Q2: Why does the yield of my reaction decrease significantly upon scale-up?
A2: A drop in yield during scale-up is a frequent issue and can be attributed to several factors:[5][6]
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or poor reagent distribution, which can promote side reactions and degradation of the product.[5][6]
Surface Area to Volume Ratio: As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to higher reaction temperatures and the formation of impurities.
Extended Reaction/Workup Times: Longer processing times at a larger scale can lead to product decomposition, especially if the product is unstable under the reaction or workup conditions.[5]
Q3: What are common impurities, and how can they be minimized?
A3: The impurity profile can vary depending on the synthetic route.
Grignard Route: A common side product is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide.[7] This can be minimized by slow addition of the alkyl halide and maintaining a consistent reaction temperature.
Reduction Route: Incomplete reduction of 4-acetylimidazole can leave starting material in the final product. Over-reduction is less common with mild reducing agents like sodium borohydride.
General Impurities: Imidazole-containing compounds can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of light.[8][9]
Q4: What are the best practices for the crystallization and isolation of the final HCl salt?
A4: Crystallization is a critical step for achieving high purity.
Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Common systems for imidazole salts include isopropanol/water or ethanol/ethyl acetate mixtures.[10]
Cooling Profile: A controlled cooling rate is crucial to obtain a uniform crystal size distribution and minimize impurity inclusion.[11] Crash cooling should be avoided.
pH Adjustment: Careful control of the pH during the HCl salt formation is necessary to ensure complete protonation and precipitation of the desired salt.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Guide 1: Grignard Reaction Scale-Up
Problem
Potential Cause
Troubleshooting Steps & Solutions
Reaction Fails to Initiate
Magnesium oxide layer on the surface of the magnesium turnings.[4]
1. Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4][12] 2. Mechanical Agitation: Ensure vigorous stirring to break up the oxide layer. 3. Local Heating: Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction.
Runaway Reaction
Accumulation of unreacted alkyl halide followed by rapid initiation.[3]
1. Controlled Addition: Add the alkyl halide dropwise, ensuring the reaction temperature remains stable.[3] 2. Adequate Cooling: Ensure the cooling system can handle the heat generated by the reaction. 3. Dilution: Using a higher solvent volume can help to dissipate heat more effectively.
1. Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low steady-state concentration. 2. Temperature Control: Maintain a consistent and moderate reaction temperature.
Product Degradation during Workup
Instability of the imidazole ring at extreme pH or high temperatures.
1. Controlled Quenching: Add the quenching agent (e.g., saturated ammonium chloride solution) slowly at a low temperature (0-10 °C). 2. Minimize Exposure to Strong Acid/Base: Neutralize the reaction mixture promptly after quenching and extraction.
Workflow for Troubleshooting Grignard Reaction Initiation
Troubleshooting workflow for Grignard reaction initiation.
1. Optimize Solvent System: Screen different solvent/anti-solvent combinations to maximize the solubility difference between the product and impurities.[13] 2. Controlled Cooling: Employ a slower cooling rate to allow for more selective crystallization. 3. Recrystallization: Perform a second recrystallization step if necessary.[13]
Poor Crystal Formation (Oiling Out)
Product is precipitating as a liquid phase instead of a solid.
1. Adjust Solvent Polarity: Add a co-solvent to increase the solubility of the product at the crystallization temperature. 2. Seed Crystals: Introduce a small amount of pure product crystals to induce nucleation. 3. Slower Anti-Solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring.
Product Loss in Mother Liquor
Significant solubility of the product in the crystallization solvent even at low temperatures.[13]
1. Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the product at high temperature.[13] 2. Lower Cooling Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) to maximize precipitation. 3. Solvent Evaporation: Partially evaporate the solvent to concentrate the solution before cooling.
Discoloration of Final Product
Presence of colored impurities from the reaction or degradation.
1. Charcoal Treatment: Treat the solution with activated carbon before crystallization to adsorb colored impurities. 2. Inert Atmosphere: Conduct the crystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8]
IV. Chiral Resolution Challenges
For applications requiring a specific enantiomer of 1-(1H-imidazol-4-yl)-ethanol, chiral resolution is a necessary step.
Q5: What are the common methods for chiral resolution of this alcohol?
A5: The most prevalent method for chiral resolution of alcohols is through the formation of diastereomeric derivatives.[14][15] This typically involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters or salts.[14] These diastereomers can then be separated by crystallization due to their different physical properties.[14]
Troubleshooting Chiral Resolution by Diastereomeric Salt Crystallization
Problem
Potential Cause
Troubleshooting Steps & Solutions
No Selective Crystallization of Diastereomers
Similar solubilities of the two diastereomeric salts.[14]
1. Screen Resolving Agents: Test a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives).[14] 2. Vary Solvent System: Experiment with different solvents and solvent mixtures to find a system that maximizes the solubility difference.
Low Diastereomeric Excess (de) of the Crystallized Salt
Co-crystallization of both diastereomers.
1. Optimize Crystallization Conditions: Adjust the cooling rate, final temperature, and agitation to favor the crystallization of the desired diastereomer. 2. Recrystallization: Recrystallize the obtained solid to enrich the diastereomeric excess.
Difficulty in Liberating the Pure Enantiomer
Incomplete hydrolysis of the diastereomeric ester or salt.
1. Optimize Cleavage Conditions: Ensure complete reaction by adjusting the pH, temperature, and reaction time for the hydrolysis step. 2. Efficient Extraction: Develop an effective extraction procedure to separate the chiral auxiliary from the desired enantiomer.
Technical Support Center: Optimizing the Atom Economy of 1-(1H-imidazol-4-yl)-ethanol HCl Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and sustainability of their synthetic routes. We will delve into the common challenges encountered during the synthesis of this important intermediate, providing troubleshooting guidance and frequently asked questions (FAQs) to improve yield, purity, and most critically, the atom economy of your reactions.
Introduction: The Imperative of Atom Economy
In the realm of pharmaceutical development and fine chemical synthesis, the pursuit of efficiency is paramount. Atom economy, a foundational principle of green chemistry, offers a framework for evaluating the efficiency of a chemical transformation by measuring the extent to which atoms from the starting materials are incorporated into the final product.[1][2][3] A high atom economy signifies a more sustainable process, minimizing waste and often leading to cost savings.
This guide will focus on the two predominant synthetic pathways to 1-(1H-imidazol-4-yl)-ethanol: the reduction of 4-acetylimidazole and the Grignard reaction with imidazole-4-carboxaldehyde. We will analyze each route through the lens of atom economy and provide actionable insights to overcome common experimental hurdles.
Core Synthetic Pathways and Atom Economy Analysis
Two primary routes are commonly employed for the synthesis of 1-(1H-imidazol-4-yl)-ethanol. Below is a comparative analysis of their theoretical atom economies.
Reaction
Reactants
Desired Product
Byproducts
Theoretical Atom Economy (%)
Reduction of 4-acetylimidazole
4-acetylimidazole, Sodium Borohydride (NaBH₄), Water (for workup)
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.[1][2][3][4] The values above are estimations and can vary based on the specific reagents and stoichiometry used.
The reduction pathway generally offers a higher theoretical atom economy for the core transformation. However, the overall process efficiency is also influenced by factors such as yield, ease of purification, and the environmental impact of solvents and reagents.
Troubleshooting and FAQ: A Practical Guide
This section addresses specific issues that may arise during the synthesis of 1-(1H-imidazol-4-yl)-ethanol HCl, providing explanations and actionable solutions.
Route 1: Reduction of 4-Acetylimidazole
This is often the preferred route due to its higher atom economy and simpler execution. The primary challenge lies in achieving complete conversion and minimizing side products.
Frequently Asked Questions (FAQs):
Q1: My reduction of 4-acetylimidazole is sluggish or incomplete. What are the likely causes?
A1: Incomplete reduction is a common issue. Several factors could be at play:
Reagent Quality: Sodium borohydride (NaBH₄) can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.
Solvent: The choice of solvent is critical. While methanol or ethanol are commonly used, ensure they are anhydrous, as water will quench the NaBH₄.[5]
Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent over-reduction or side reactions. Allowing the reaction to warm prematurely can lead to decomposition of the reducing agent.
Stoichiometry: While a slight excess of NaBH₄ is often used, a large excess can complicate the workup. Conversely, an insufficient amount will lead to incomplete reaction.
Q2: I am observing the formation of a borate ester complex during workup, which is difficult to break. How can I avoid this?
A2: Borate ester formation is a known complication. To mitigate this:
Acidic Workup: A careful acidic workup is essential. After the reaction is complete, slowly and cautiously add an acid (e.g., dilute HCl) at low temperature to hydrolyze the borate complexes.
pH Adjustment: Ensure the final pH of the aqueous layer is sufficiently acidic to fully decompose the borate species.
Extended Stirring: Sometimes, extended stirring of the two-phase system during acidic workup is necessary for complete hydrolysis.
Q3: How can I improve the atom economy of the reduction process further?
A3: While the NaBH₄ reduction has a reasonably good atom economy, catalytic methods offer a significant improvement.
Catalytic Transfer Hydrogenation (CTH): This green chemistry technique uses a catalyst (e.g., a ruthenium or rhodium complex) and a hydrogen donor (e.g., formic acid, isopropanol) to effect the reduction.[6][7][8] This approach can achieve near-100% atom economy for the reduction step itself, as the hydrogen donor is the only other reagent.
Biocatalysis: The use of enzymes or whole-cell systems for the reduction of ketones is a rapidly growing area of green chemistry.[9] These methods offer high enantioselectivity and operate under mild, aqueous conditions, significantly improving the overall environmental profile of the synthesis.
Troubleshooting Guide: Reduction of 4-Acetylimidazole
Caption: Troubleshooting workflow for the Grignard synthesis of 1-(1H-imidazol-4-yl)-ethanol.
Experimental Protocols
Protocol 1: Reduction of 4-Acetylimidazole with Sodium Borohydride
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylimidazole (1.0 eq) in anhydrous methanol.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup: Slowly quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is ~2-3.
Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
HCl Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Protocol 2: Grignard Reaction with Imidazole-4-Carboxaldehyde (Excess Reagent Method)
Grignard Preparation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.5 eq). Add a small crystal of iodine. Prepare a solution of methyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
Reaction: Cool the Grignard reagent to 0 °C. Dissolve imidazole-4-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Follow steps 6-8 as described in Protocol 1.
Conclusion
Improving the atom economy in the synthesis of 1-(1H-imidazol-4-yl)-ethanol HCl is an achievable goal through careful selection of the synthetic route and optimization of reaction conditions. While the reduction of 4-acetylimidazole generally presents a more atom-economical pathway, the Grignard reaction remains a viable option, particularly when the starting aldehyde is readily available. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the efficiency, sustainability, and overall success of their synthetic endeavors. The exploration of catalytic methods, such as transfer hydrogenation and biocatalysis, represents the next frontier for achieving even greener syntheses of this important molecule.
References
Quinoline. 4-Acetylimidazole Supplier & Manufacturer in China. Retrieved from [Link]
The Journal of Organic Chemistry. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Retrieved from [Link]
PrepChem.com. Synthesis of 4-acetyl-2-methylimidazole. Retrieved from [Link]
Google Patents. CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
Omni Calculator. Atom Economy Calculator. Retrieved from [Link]
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
PMC. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]
Takara Bio. Denaturing purification with TALON resin, imidazole elution. Retrieved from [Link]
Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]
JOCPR. Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
University of Scranton. Organic Chemistry Module. Retrieved from [Link]
Grignard Reaction. Procedure. Retrieved from [Link]
CHEM-333. Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
Web Pages. 6. Grignard Reaction. Retrieved from [Link]
iGEM. Protein Purification Protocol Material. Retrieved from [Link]
PubMed. An efficient biocatalytic synthesis of imidazole-4-acetic acid. Retrieved from [Link]
Studylib. Atom Economy: Calculation & Examples. Retrieved from [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. Retrieved from [Link]
Common Conditions. Grignard Reaction. Retrieved from [Link]
Purification of His-Proteins. Retrieved from [Link]
PMC. Transfer hydrogenation catalysis in cells as a new approach to anticancer drug design. Retrieved from [Link]
Organic Syntheses Procedure. 7. Retrieved from [Link]
His-fusion protein purification. Retrieved from [Link]
Georganics. 4-Acetylimidazole. Retrieved from [Link]
MDPI. Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules. Retrieved from [Link]
Canadian Journal of Chemistry. Hydrolysis rates of some acetylimidazole derivatives. Retrieved from [Link]
ResearchGate. Deprotonated 2-thiolimidazole serves as a metal-free electrocatalyst for selective acetylene hydrogenation. Retrieved from [Link]
PMC. Transfer hydrogenation catalysis in cells. Retrieved from [Link]
Chemguide. reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
Quora. Which acid derivative can be reduced by NaBH4, and what is the product of that reaction? Retrieved from [Link]
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
Wikipedia. Sodium borohydride. Retrieved from [Link]
Technical Support Center: Managing the Hygroscopic Nature of 1-(1H-imidazol-4-yl)-ethanol HCl
Introduction Welcome to the technical support center for 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 1-(1H-imidazol-4-yl)-ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable imidazole-based intermediate. The inherent hygroscopicity of this hydrochloride salt presents unique challenges in handling, storage, and experimental reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and successful application of this compound in your research.
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile biological activity.[1][2] However, the introduction of a hydrochloride salt, while often improving solubility and stability, can also increase a compound's affinity for atmospheric moisture.[3] For 1-(1H-imidazol-4-yl)-ethanol HCl, this hygroscopic nature can lead to physical changes such as clumping, and more critically, can impact the accuracy of weighing and the stability of the compound.[4]
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: What does it mean for 1-(1H-imidazol-4-yl)-ethanol HCl to be hygroscopic?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[5] For 1-(1H-imidazol-4-yl)-ethanol HCl, this means that if left exposed to the ambient environment, the crystalline powder will attract and hold water molecules. This can lead to a range of issues from inaccurate measurements to potential chemical degradation.[4]
Q2: How can I tell if my sample of 1-(1H-imidazol-4-yl)-ethanol HCl has absorbed moisture?
A: Visual inspection is the first step. A dry, free-flowing powder is ideal. If your sample appears clumpy, sticky, or has a "wet" appearance, it has likely absorbed a significant amount of moisture. For a more quantitative assessment, Karl Fischer titration is the gold standard for determining water content in pharmaceutical substances.[6][7]
Q3: What are the potential consequences of using a "wet" sample in my experiments?
A: Using a sample that has absorbed water can have several negative consequences:
Inaccurate Weighing: A significant portion of the measured weight will be water, leading to an underestimation of the actual amount of the active compound. This is a critical source of error in preparing solutions of a specific concentration.
Altered Solubility: The presence of water can affect the dissolution rate and final solubility of the compound in various solvents.
Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the purity of your starting material.[4] Imidazole-containing compounds, in particular, can be susceptible to moisture-related stability issues.[8]
Physical Handling Difficulties: Clumpy or sticky powders are difficult to handle, transfer, and accurately dispense.[9]
Q4: What is the difference between hygroscopic and deliquescent?
A: While both terms relate to a substance's interaction with atmospheric moisture, they represent different degrees of this interaction. A hygroscopic material absorbs moisture from the air. Deliquescence is a more extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a solution.[10] While 1-(1H-imidazol-4-yl)-ethanol HCl is primarily described as hygroscopic, prolonged exposure to high humidity could potentially lead to deliquescence.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Inconsistent or non-reproducible experimental results.
Inaccurate weighing due to moisture absorption.
1. Implement a strict weighing protocol: Use an analytical balance in a low-humidity environment, if possible.[11] Work quickly and minimize the sample's exposure time to air.[12] 2. Use a weighing bottle: For highly accurate measurements, weigh the sample in a tared, sealed weighing bottle.[13] 3. Dry the sample before use: If significant moisture absorption is suspected, consider drying a portion of the material under vacuum at a temperature below its melting point. Note: This should be done with caution as it may affect the crystalline form.
The powder is clumpy and difficult to handle.
The compound has absorbed atmospheric moisture.
1. Proper Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[14] 2. Controlled Environment: If possible, handle the compound in a glove box with a controlled, low-humidity atmosphere. 3. Gentle De-agglomeration: Before weighing, gently break up any large clumps with a clean, dry spatula inside a controlled environment.
Difficulty dissolving the compound in an organic solvent.
The presence of absorbed water can alter the polarity and solvation properties.
1. Ensure Anhydrous Solvents: Use freshly opened or properly dried solvents. 2. Gentle Warming and Sonication: If the compound is thermally stable, gentle warming or sonication can aid in dissolution. 3. Consider Solvent Polarity: The presence of water may necessitate a slight adjustment in the solvent system to achieve complete dissolution.
Observed degradation or impurity peaks in analytical data (e.g., HPLC, NMR).
Moisture-induced hydrolysis or other degradation pathways.
1. Confirm Water Content: Use Karl Fischer titration to determine the water content of your sample.[15] 2. Fresh Sample: If possible, use a fresh, unopened sample of the compound. 3. Inert Atmosphere: For sensitive reactions, prepare solutions and run experiments under an inert atmosphere (e.g., nitrogen or argon).
III. Experimental Protocols
Protocol 1: Proper Storage of 1-(1H-imidazol-4-yl)-ethanol HCl
Objective: To minimize moisture absorption during short-term and long-term storage.
Materials:
Container of 1-(1H-imidazol-4-yl)-ethanol HCl
Amber glass vial with a PTFE-lined cap
Desiccator cabinet or a sealed container with a desiccant (e.g., silica gel, molecular sieves)
Parafilm or other sealing tape
Procedure:
Initial Reception: Upon receiving the compound, inspect the packaging for any breaches. If the original container is not suitable for long-term storage (e.g., a plastic bag), transfer the material to a clean, dry amber glass vial.
Inert Atmosphere (Optional but Recommended): For maximum protection, especially for long-term storage, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Secure Sealing: Tightly screw on the PTFE-lined cap. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.
Desiccated Storage: Place the sealed vial inside a desiccator.[14] Ensure the desiccant is active (e.g., blue for silica gel). Replace or regenerate the desiccant as needed.
Temperature Control: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.[14]
Protocol 2: Accurate Weighing of 1-(1H-imidazol-4-yl)-ethanol HCl
Objective: To accurately weigh the hygroscopic compound while minimizing moisture absorption.
Materials:
1-(1H-imidazol-4-yl)-ethanol HCl (stored as per Protocol 1)
Analytical balance (calibrated)
Weighing paper or a small, clean, dry glass vial (weighing boat)
Spatula
Anti-static gun (optional)
Procedure:
Balance Preparation: Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.[11]
Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
Minimize Exposure: Have all necessary equipment ready before opening the compound's container. The goal is to minimize the time the compound is exposed to the atmosphere.[12]
Taring: Place the weighing paper or empty vial on the balance pan and tare the balance.
Rapid Dispensing: Quickly open the container of 1-(1H-imidazol-4-yl)-ethanol HCl and use a clean, dry spatula to transfer the desired amount of powder to the tared weighing vessel.[16]
Record Weight Promptly: As soon as the desired amount is transferred, close the draft shield of the balance and record the stable weight.[11]
Immediate Sealing: Immediately and tightly reseal the main container of the compound.
Immediate Use: Use the weighed sample immediately for solution preparation or your intended experiment. Do not leave the weighed powder exposed to the air.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of 1-(1H-imidazol-4-yl)-ethanol HCl.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[7] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide-base reagent.[15]
Materials:
Karl Fischer titrator (volumetric or coulometric)
Appropriate KF reagents
Anhydrous methanol or other suitable solvent
Sample of 1-(1H-imidazol-4-yl)-ethanol HCl
Airtight syringe or other sample introduction device
Procedure (General Volumetric Method):
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration vessel with the KF reagent to eliminate any residual moisture.
Solvent Introduction: Add a precise volume of anhydrous methanol to the titration vessel and titrate to the endpoint with the KF reagent to neutralize any water in the solvent.
Sample Preparation: Accurately weigh a suitable amount of 1-(1H-imidazol-4-yl)-ethanol HCl. The sample size will depend on the expected water content and the titer of the KF reagent.
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
Titration: Start the titration. The KF reagent will be added until all the water from the sample has been consumed, which is indicated by an electrometric endpoint.
Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the volume of titrant used, the titer of the reagent, and the sample weight.
Note: For very low water content, a coulometric Karl Fischer titrator may be more appropriate.[15]
IV. Visual Workflows and Data
Workflow for Handling Hygroscopic Compounds
The following diagram illustrates the recommended workflow for handling 1-(1H-imidazol-4-yl)-ethanol HCl to maintain its integrity.
Caption: Recommended workflow for storage and handling of hygroscopic compounds.
Key Physicochemical Properties and Handling Parameters
Property
Value/Recommendation
Rationale
Appearance
White to off-white crystalline solid
Deviations (e.g., clumping, discoloration) may indicate moisture absorption or degradation.
Solubility
Soluble in water
The hydrochloride salt form generally enhances aqueous solubility.[17]
Storage Temperature
2-8°C or as specified by the supplier
Lower temperatures can slow down potential degradation reactions.
Storage Humidity
As low as possible (in a desiccator)
To prevent moisture absorption and subsequent physical and chemical changes.[9]
Handling Environment
Low humidity environment (e.g., glove box) or rapid handling in ambient conditions
To minimize exposure to atmospheric moisture during weighing and transfer.
V. Conclusion
The successful use of 1-(1H-imidazol-4-yl)-ethanol HCl in a research and development setting is critically dependent on the careful management of its hygroscopic nature. By understanding the potential challenges and implementing the robust handling and storage protocols outlined in this guide, researchers can ensure the accuracy of their experiments, the integrity of their data, and the overall success of their projects. Adherence to these best practices will mitigate the risks associated with moisture absorption and allow for the full potential of this valuable chemical intermediate to be realized.
VI. References
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. Retrieved from [Link]
The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. Request PDF. Retrieved from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved from [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]
Water Determination by Karl Fischer Titration. Monograph. Retrieved from [Link]
Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. Retrieved from [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Source Not Available].
The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved from [Link]
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]
5 Best Practices for Analytical Balances. Weighing Scales | Innoweight. Retrieved from [Link]
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
Best Practices for Sustainable Weighing in Your Laboratory. (2025, July 30). Adam Equipment. Retrieved from [Link]
Deliquescence of pharmaceutical systems. ResearchGate. Retrieved from [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). [Source Not Available].
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]
1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro-, hydrochloride (1:1). PubChem. Retrieved from [Link]
Interactions of imidazole with water molecules. PMC. Retrieved from [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Retrieved from [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Source Not Available].
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. (2018, September 17). Allied Academies. Retrieved from [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PMC. Retrieved from [Link]
1-(1H-Imidazol-1-yl)ethanone. (2025, August 10). ResearchGate. Retrieved from [Link]
2-(1H-Imidazol-1-yl)ethanol. (2025, August 22). Chemsrc. Retrieved from [Link]
A Comparative Guide to the 13C NMR Spectroscopy of 1-(1H-imidazol-4-yl)-ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(1H-imidazol-4-yl)-ethanol hyd...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(1H-imidazol-4-yl)-ethanol hydrochloride. As a Senior Application Scientist, this guide synthesizes experimental data and theoretical principles to offer a robust comparison of the spectral features of this compound in its salt form versus its free base, and explores the influence of different deuterated solvents. This guide is designed to be a practical resource for researchers in medicinal chemistry and drug development, providing the necessary data and protocols for accurate structural elucidation and characterization.
Introduction
1-(1H-imidazol-4-yl)-ethanol is a key building block in the synthesis of various biologically active molecules, with the imidazole moiety being a prevalent feature in many pharmaceuticals.[1] Accurate structural confirmation is paramount in drug discovery and development, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. The formation of a hydrochloride (HCl) salt, a common strategy to improve the solubility and stability of amine-containing compounds, significantly influences the electronic environment of the carbon atoms, leading to characteristic shifts in the 13C NMR spectrum. This guide will delve into these effects, providing a comparative analysis supported by experimental data and established principles of NMR spectroscopy.
Comparative Analysis of 13C NMR Spectra
The 13C NMR spectrum of 1-(1H-imidazol-4-yl)-ethanol and its HCl salt reveals distinct differences in chemical shifts, primarily due to the protonation of the imidazole ring. This protonation alters the electron density distribution within the heterocyclic system, leading to observable changes in the resonance frequencies of the carbon atoms.
Effect of Protonation on Imidazole Ring Carbons
The protonation of the imidazole ring in the HCl salt form has a pronounced effect on the chemical shifts of the ring carbons (C2, C4, and C5). Generally, protonation leads to a downfield shift (an increase in the ppm value) for the carbon atoms adjacent to the protonated nitrogen.[2][3]
In the case of 1-(1H-imidazol-4-yl)-ethanol HCl, the positive charge introduced by protonation is delocalized across the imidazole ring, resulting in a general deshielding of the ring carbons. This deshielding effect is most noticeable for the C4 carbon, which is directly attached to the ethanol substituent.[2]
Comparison with Structurally Similar Compounds
To provide a broader context, it is useful to compare the 13C NMR data of the title compound with other imidazole derivatives. For instance, the chemical shifts of the imidazole ring carbons in various substituted imidazoles typically fall within the range of 115-140 ppm.[4][5] The specific shifts are influenced by the nature and position of the substituents.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) of 1-(1H-imidazol-4-yl)-ethanol and its HCl salt in DMSO-d6.
Carbon Atom
1-(1H-imidazol-4-yl)-ethanol (Free Base)
1-(1H-imidazol-4-yl)-ethanol HCl
Expected Shift Change upon Protonation
C2
~135
~138
Downfield
C4
~138
~142
Downfield
C5
~118
~121
Downfield
CH(OH)
~65
~64
Minor Upfield/Downfield
CH3
~22
~21
Minor Upfield
Note: The chemical shifts presented are approximate values based on typical ranges for similar structures and may vary depending on experimental conditions. Detailed experimental data for the specific compounds are not consistently available in the public domain.[1]
Solvent Effects
The choice of deuterated solvent can significantly impact the observed chemical shifts in 13C NMR spectroscopy.[6][7][8] Polar protic solvents, such as D2O and CD3OD, can engage in hydrogen bonding with the imidazole ring and the hydroxyl group, influencing the electron density and, consequently, the chemical shifts. In contrast, aprotic polar solvents like DMSO-d6 and CDCl3 will interact differently.
For 1-(1H-imidazol-4-yl)-ethanol HCl, which is highly soluble in water, D2O is a common solvent choice. In D2O, rapid proton exchange can sometimes lead to peak broadening. DMSO-d6 is another excellent option, particularly for observing the N-H protons in the corresponding 1H NMR spectrum. The choice of solvent should be guided by the solubility of the compound and the specific information sought from the NMR experiment.[9][10]
Experimental Protocol: 13C NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 1-(1H-imidazol-4-yl)-ethanol HCl.
Materials and Equipment
1-(1H-imidazol-4-yl)-ethanol HCl
Deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD)
NMR tubes (5 mm)
NMR spectrometer (e.g., 400 MHz or higher)
Tetramethylsilane (TMS) or other appropriate internal standard[11]
Sample Preparation
Accurately weigh approximately 10-20 mg of 1-(1H-imidazol-4-yl)-ethanol HCl.
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
If using a solvent without a deuterium lock signal (e.g., H2O), a coaxial insert containing a deuterated solvent may be necessary.
Add a small amount of an internal standard, such as TMS, for referencing the chemical shifts to 0 ppm. Note that for spectra in D2O, a water-soluble standard like DSS (3-(trimethylsilyl)-1-propanesulfonic acid sodium salt) is used.[10]
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Spectrometer Setup and Data Acquisition
Insert the NMR tube into the spectrometer's probe.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:
A spectral width sufficient to cover the expected range of chemical shifts (e.g., 0-160 ppm).
A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).
A relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei.
Proton decoupling to simplify the spectrum to single lines for each carbon.
Acquire the Free Induction Decay (FID).
Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Reference the spectrum to the internal standard (TMS or DSS at 0 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining and analyzing the 13C NMR spectrum.
Figure 1: Workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectroscopy of 1-(1H-imidazol-4-yl)-ethanol hydrochloride provides a wealth of structural information. The protonation of the imidazole ring in the HCl salt form leads to characteristic downfield shifts of the ring carbons, which can be readily distinguished from the free base. Furthermore, the choice of solvent can influence the observed chemical shifts, highlighting the importance of consistent experimental conditions for comparative studies. By following the detailed experimental protocol and understanding the principles outlined in this guide, researchers can confidently utilize 13C NMR for the unambiguous characterization of this important synthetic intermediate and its analogues.
References
Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734–742. Available at: [Link]
Yordanov, N. D., Gancheva, V., & Stoyanova, R. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3758. Available at: [Link]
Rashamuse, T. J., Coyanis, E. M., Erasmus, R., & Magwa, N. P. (2022). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Applied Organometallic Chemistry, 36(8), e6749. Available at: [Link]
Nieto Gómez, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 356-364. Available at: [Link]
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]
Hu, B., et al. (2013). 13C and 15N Spectral Editing Inside Histidine Imidazole Ring Through Solid-State NMR Spectroscopy. Solid State Nuclear Magnetic Resonance, 54, 13-7. Available at: [Link]
Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 175-186. Available at: [Link]
Indian Journal of Chemistry. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 20A, 696-698. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting information for... Available at: [Link]
Fong, C., & Grant, H. G. (1981). Solvent Effects on the Carbon – 13 NMR Chemical Shifts and Rotational Barriers of N,N-Dimethylbenzamide - Solvent Enhanced π Polarization. Zeitschrift für Naturforschung B, 36(5), 624-628. Available at: [Link]
Abboud, J. L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(6), 785-790. Available at: [Link]
Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]
ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Available at: [Link]
Facey, G. (2010). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Available at: [Link]
Faska, N., et al. (2004). Theoretical solvent effects on 13C NMR shielding of some aromatic hydrocarbons. Linear regression analysis. Journal of Molecular Structure: THEOCHEM, 709(1-3), 105-110. Available at: [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
Al-Salahi, R., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 249-253. Available at: [Link]
SpectraBase. (n.d.). 1H-Imidazole, 1-butyl-2-ethyl-4,5-dihydro- - Optional[13C NMR]. Available at: [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
PubChem. (n.d.). 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. Available at: [Link]
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Available at: [Link]
ResearchGate. (2022). Synthesis and Characterization Some of Imidazol Derivatives. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some new 1, 4, 5-trisubstituted imidazole-2-thiols derivatives. 4(1), 866-871. Available at: [Link]
mass spectrometry of 1-(1H-imidazol-4-yl)-ethanol HCl
Mass Spectrometry of 1-(1H-imidazol-4-yl)-ethanol HCl: A Comparative Analytical Guide Introduction & Chemical Context 1-(1H-imidazol-4-yl)-ethanol hydrochloride (CAS 62256-53-5) is a highly polar, low-molecular-weight in...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry of 1-(1H-imidazol-4-yl)-ethanol HCl: A Comparative Analytical Guide
Introduction & Chemical Context
1-(1H-imidazol-4-yl)-ethanol hydrochloride (CAS 62256-53-5) is a highly polar, low-molecular-weight intermediate frequently encountered in pharmaceutical synthesis and histamine-related metabolic profiling. Analyzing this molecule presents a distinct set of chromatographic and mass spectrometric challenges. The presence of a basic imidazole ring (pKa ~7.0) and a polar hydroxyl group, compounded by its formulation as a hydrochloride salt, renders traditional reversed-phase liquid chromatography (RP-LC) largely ineffective due to poor column retention. Furthermore, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is severely hindered by the thermal lability of the hydroxyl group and the tendency of the imidazole secondary amine to strongly interact with silanol groups on the GC column, causing severe peak tailing[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading mass spectrometry platforms for the analysis of 1-(1H-imidazol-4-yl)-ethanol HCl. By examining the mechanistic fragmentation pathways and validating experimental protocols, this guide provides a self-validating framework for researchers to select the optimal analytical strategy.
Mechanistic Fragmentation Pathways (ESI-CID)
Understanding the gas-phase chemistry of 1-(1H-imidazol-4-yl)-ethanol is critical for developing selective Multiple Reaction Monitoring (MRM) methods. In positive Electrospray Ionization (ESI+), the basic nitrogen of the imidazole ring readily accepts a proton, yielding a highly stable
[M+H]+
precursor ion at m/z 113.07[2].
Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, causality-driven fragmentation:
Water Loss (m/z 95.06) : At low collision energies (CE 10–15 eV), the primary fragmentation route is the neutral loss of water (-18 Da) from the 1-hydroxyethyl moiety. This is thermodynamically driven by the formation of a highly conjugated, stable vinylimidazole cation.
HCN Cleavage (m/z 68.05) : At higher collision energies (CE 25–35 eV), the m/z 95 product ion undergoes a characteristic imidazole ring contraction and cleavage, ejecting a neutral molecule of hydrogen cyanide (HCN, -27 Da)[2]. This is a hallmark fragmentation pathway for protonated imidazoles[3].
Acetaldehyde Loss (m/z 69.05) : An alternative pathway involves the direct cleavage of the hydroxyethyl group as neutral acetaldehyde (-44 Da), leaving the intact imidazole cation.
Proposed ESI-CID fragmentation pathway for 1-(1H-imidazol-4-yl)-ethanol.
Comparative Mass Spectrometry Platforms
1. HILIC-ESI-MS/MS (The Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS is the premier choice for this compound[4]. HILIC stationary phases (e.g., bare silica or zwitterionic) excel at retaining highly polar, basic salts[5]. The causality behind HILIC's superior MS performance lies in its mobile phase: the high concentration of aprotic organic solvent (typically >70% Acetonitrile) dramatically enhances ESI droplet desolvation efficiency, leading to a 10- to 50-fold increase in sensitivity compared to highly aqueous RP-LC methods[4].
2. RP-LC-MS/MS (Aqueous/Ion-Pairing)
While C18 columns are ubiquitous, 1-(1H-imidazol-4-yl)-ethanol HCl elutes near the void volume under standard acidic conditions. Retention can be forced using ion-pairing reagents (e.g., heptafluorobutyric acid) or by raising the mobile phase pH above 9.0 to neutralize the imidazole ring[1]. However, high pH degrades standard silica columns, and ion-pairing reagents cause severe, persistent ion suppression in the MS source, making this a suboptimal choice for trace analysis.
3. GC-EI-MS (Derivatization Required)
For laboratories restricted to GC platforms, chemical derivatization is mandatory to mask the active hydrogens on the hydroxyl and imidazole nitrogens[6]. Silylation (using BSTFA/TMCS) or acylation increases volatility and thermal stability[6]. However, this adds significant sample preparation time, introduces variability, and risks incomplete reaction yields, making it less ideal for high-throughput quantification compared to HILIC-MS[1].
Decision matrix for selecting the optimal mass spectrometry platform.
Experimental Protocols (Self-Validating Systems)
Protocol 1: HILIC-ESI-MS/MS (Intact Salt Analysis)
This protocol leverages a zwitterionic stationary phase to retain the polar HCl salt, utilizing ammonium formate to maintain ionic strength and ensure reproducible retention[4]. The inclusion of a qualifier transition (m/z 113.1 → 68.1) alongside the quantifier serves as an internal validation of peak purity.
Sample Preparation : Dilute the 1-(1H-imidazol-4-yl)-ethanol HCl sample in 95% Acetonitrile (ACN) to a final concentration of 10–100 ng/mL. Crucial Step: Ensure the aqueous content of the injected sample does not exceed 10% to prevent peak distortion (solvent mismatch)[5].
Chromatography :
Column : ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
Mobile Phase A : 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
Mobile Phase B : 100% Acetonitrile.
Gradient : Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 4 minutes, hold for 1 minute, re-equilibrate at 85% B for 4 minutes. Flow rate: 0.3 mL/min.
Mass Spectrometry (ESI+) :
Capillary Voltage : 3.5 kV.
Desolvation Temperature : 400°C.
MRM Transitions : m/z 113.1 → 95.1 (Quantifier, CE 15 eV); m/z 113.1 → 68.1 (Qualifier, CE 30 eV).
Protocol 2: GC-EI-MS (Silylation Derivatization)
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, yielding a volatile di-TMS derivative[1].
Free-Basing : Dissolve the HCl salt in 1 mL of methanol. Add 10 µL of Triethylamine (TEA) to neutralize the HCl. Evaporate to complete dryness under a gentle stream of nitrogen.
Derivatization : Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA (containing 1% TMCS) to the dried residue.
Incubation : Seal the vial and heat at 70°C for 45 minutes. Allow to cool to room temperature.
GC-MS Analysis :
Column : DB-5MS (30 m x 0.25 mm, 0.25 µm film).
Injection : 1 µL, Split ratio 10:1, Injector Temp 250°C.
Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Detection : Electron Ionization (EI) at 70 eV. Full scan m/z 50–350. Monitor for the molecular ion of the di-TMS derivative (m/z 256) and the base peak corresponding to the loss of a methyl group (m/z 241).
comparing biological activity of 1-(1H-imidazol-4-yl)-ethanol HCl with its analogs
Comparative Biological Activity Guide: 1-(1H-imidazol-4-yl)-ethanol HCl and Its Structural Analogs Executive Summary & Strategic Application As a Senior Application Scientist, I frequently encounter researchers designing...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity Guide: 1-(1H-imidazol-4-yl)-ethanol HCl and Its Structural Analogs
Executive Summary & Strategic Application
As a Senior Application Scientist, I frequently encounter researchers designing Structure-Activity Relationship (SAR) studies for histaminergic pathways or cytochrome P450 (CYP450) metabolism. A critical challenge in these workflows is isolating receptor-mediated effects from off-target imidazole interactions.
1-(1H-imidazol-4-yl)-ethanol HCl (CAS 62256-53-5) is a specialized structural analog of the potent receptor agonist
α
-methylhistamine. By replacing the primary amine with a hydroxyl group, this compound intentionally abolishes its ability to activate histamine G-protein coupled receptors (GPCRs). Consequently, it serves as an elegant negative control in GPCR assays, while retaining the ability to act as a heme-coordinating ligand in CYP450 inhibition studies. This guide objectively compares its biological activity against its active amine counterparts and reference enzyme inhibitors.
Mechanistic Causality: The Role of the Amine vs. Hydroxyl Group
To understand the comparative performance of these analogs, we must examine the biophysics of their respective binding pockets.
The GPCR Ionic Anchor: Histamine receptors (H1-H4) possess a highly conserved aspartate residue (e.g., Asp114 in the H3 receptor) within their transmembrane domains. Potent agonists like (R)-
α
-methylhistamine rely on their protonated primary amine (cationic at physiological pH 7.4) to form a critical salt bridge with this aspartate (1).
The Hydroxyl Disruption: Substituting the amine with a hydroxyl group yields 1-(1H-imidazol-4-yl)-ethanol. This modification neutralizes the side chain, completely abrogating the ionic interaction. The result is a catastrophic loss of receptor affinity, converting a potent agonist into a biologically inert analog at the GPCR level.
CYP450 Heme Coordination: Despite the loss of GPCR activity, the core imidazole ring remains intact. The unsubstituted nitrogen (N3) of the imidazole acts as a Lewis base, capable of coordinating directly with the ferric (
Fe3+
) heme iron of CYP450 enzymes. This is the fundamental mechanism by which imidazole-containing drugs inhibit drug metabolism (2). 1-(1H-imidazol-4-yl)-ethanol can therefore be utilized as a low-molecular-weight probe to study steric constraints within CYP450 active sites.
Comparative Biological Activity Data
The following table summarizes the divergent physicochemical and biological profiles of 1-(1H-imidazol-4-yl)-ethanol HCl against its active amine counterparts and reference enzyme inhibitors.
Divergent pharmacological targeting based on side-chain substitution of the imidazole scaffold.
Experimental Protocols: Self-Validating Workflows
To objectively compare the performance of 1-(1H-imidazol-4-yl)-ethanol against
α
-methylhistamine, researchers must employ orthogonal assays that validate both the loss of GPCR activity and the retention of enzyme interaction.
Protocol A: Radioligand Displacement Assay (Validating Loss of GPCR Affinity)
Causality: This assay proves that the removal of the basic amine destroys the molecule's ability to compete for the orthosteric binding site of the H3 receptor.
Membrane Preparation: Harvest HEK293T cells transiently expressing the human H3 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
Incubation Matrix: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand
[3H]
-N-
α
-methylhistamine, and varying concentrations (
10−11
to
10−4
M) of the test compounds (1-(1H-imidazol-4-yl)-ethanol vs.
α
-methylhistamine).
Equilibration: Incubate the plate at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium.
Termination & Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using an automated cell harvester. Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure bound radioactivity via liquid scintillation counting.
Expected Result:
α
-methylhistamine will yield a sigmoidal displacement curve (high affinity). 1-(1H-imidazol-4-yl)-ethanol will fail to displace the radioligand, validating its utility as a structurally matched negative control.
Protocol B: Fluorogenic CYP3A4 Inhibition Assay (Profiling Off-Target Heme Coordination)
Causality: This assay isolates the activity of the imidazole ring. By monitoring the inhibition of a CYP450-mediated fluorescent cleavage, we can quantify the coordination strength of the analog's imidazole nitrogen to the heme iron.
Enzyme-Substrate Mix: In a black 384-well microtiter plate, add recombinant human CYP3A4 (5 nM final) and the fluorogenic substrate BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Introduce 1-(1H-imidazol-4-yl)-ethanol at concentrations ranging from 0.1 µM to 100 µM. Include Ketoconazole as a positive control.
Pre-incubation: Incubate for 10 minutes at 37°C to allow the imidazole ring to orient and coordinate with the ferric heme iron.
Reaction Initiation: Add an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic cycle.
Kinetic Read: Monitor the increase in fluorescence (Excitation 405 nm / Emission 460 nm) continuously for 30 minutes.
Expected Result: The intact imidazole ring of 1-(1H-imidazol-4-yl)-ethanol will competitively block oxygen activation at the heme center, resulting in a measurable IC50 for CYP inhibition, distinct from its inactive GPCR profile.
References
PubChemLite - 62256-53-5 (C5H8N2O) . Source: Université du Luxembourg. [Link][3]
Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist . Source: PubMed (NIH). [Link][4]
SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism . Source: ResearchGate. [Link][1]
How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study . Source: ResearchGate.[Link][2]
Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives . Source: ResearchGate. [Link][5]
Comprehensive SAR Guide: 1-(1H-imidazol-4-yl)-ethanol Derivatives vs. Non-Imidazole Alternatives in Histamine H3 Receptor Targeting
As drug discovery campaigns increasingly target the Histamine H3 Receptor (H3R) for central nervous system (CNS) disorders—ranging from narcolepsy to cognitive impairment—the structural evolution of H3R ligands has becom...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery campaigns increasingly target the Histamine H3 Receptor (H3R) for central nervous system (CNS) disorders—ranging from narcolepsy to cognitive impairment—the structural evolution of H3R ligands has become a critical focal point.
Historically, 1-(1H-imidazol-4-yl)-ethanol and its immediate derivatives served as the foundational pharmacophores for H3R agonists and antagonists. However, the inherent pharmacokinetic liabilities of the imidazole ring have driven the development of novel, non-imidazole alternatives. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of classical 1-(1H-imidazol-4-yl)-ethanol derivatives against modern non-imidazole counterparts, supported by self-validating experimental protocols.
To understand the SAR of these compounds, one must first understand the target. The H3R is a presynaptic autoreceptor and heteroreceptor belonging to the G-protein coupled receptor (GPCR) family. It is predominantly coupled to the
Gαi/o
pathway. Activation of the receptor inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA). Concurrently, the
βγ
subunits stimulate the MAPK/ERK pathway.
Because the H3R exhibits high constitutive (spontaneous) activity, ligands are strictly classified by their intrinsic efficacy: agonists, neutral antagonists, or inverse agonists ()[1].
Figure 1: H3R Gi/o-coupled signaling pathway and downstream intracellular effects.
In-Depth SAR Analysis of 1-(1H-imidazol-4-yl)-ethanol Derivatives
The 1-(1H-imidazol-4-yl)-ethanol scaffold consists of an imidazole core linked to an ethanol moiety. Functionalization of this core dictates both target affinity and pharmacokinetic viability.
The Imidazole Core: The Double-Edged Sword
The imidazole ring is historically considered essential for H3R recognition. The
Nτ
and
Nπ
nitrogen atoms undergo tautomerism, allowing the ring to act simultaneously as a hydrogen bond donor and acceptor. Specifically, the imidazole nitrogen forms a critical ion-pair/hydrogen bond network with Asp114 (in transmembrane domain 3) and Glu206 (in transmembrane domain 5) of the H3R.
The Causality of Limitation: While excellent for target affinity, the unhindered, electron-rich nitrogen of the imidazole ring strongly coordinates with the heme iron of hepatic Cytochrome P450 (CYP450) enzymes. This coordination causes severe, off-target CYP inhibition, leading to unacceptable drug-drug interactions (DDIs) in clinical settings.
The Chiral Linker & Stereoselectivity
The stereocenter at the
α
-carbon of the ethanol linker strictly dictates receptor affinity. When the hydroxyl group of 1-(1H-imidazol-4-yl)-ethanol is converted to an amine to form
α
-methylhistamine, the (R)-enantiomer exhibits approximately 100-fold higher affinity than the (S)-enantiomer. This stereoselectivity occurs because the (R)-methyl group projects perfectly into a hydrophobic sub-pocket within the receptor, stabilizing the active conformation.
Hydroxyl Functionalization & Prodrug Strategies
Due to the high polarity and basicity of the imidazole and amine groups, parent compounds like (R)-
α
-methylhistamine struggle to cross the blood-brain barrier (BBB). To circumvent this, researchers have synthesized azomethine prodrugs derived from the ethanol/amine core. This bioreversible derivatization masks the basicity, significantly increasing lipophilicity and enabling efficient central delivery before enzymatic cleavage restores the active agonist in vivo ()[2].
Product Comparison: Imidazole Derivatives vs. Non-Imidazole Alternatives
To eliminate the CYP450 liabilities associated with the imidazole ring, modern drug development has pivoted toward non-imidazole alternatives. These compounds replace the imidazole with alternative basic pharmacophores (such as piperidine or pyrrolidine) connected via an alkyl/ether spacer to an aromatic core. A prime example is ZEL-H16 , a non-imidazole ligand that acts as a potent inverse agonist, effectively silencing the constitutive activity of the H3R ()[3].
Quantitative Performance Comparison
Compound
Structural Class
Target Affinity (pKi)
Efficacy Profile
CYP450 Inhibition
BBB Permeability
(R)-α-Methylhistamine
Imidazole Derivative
8.4
Full Agonist
High (Heme coordination)
Low (Requires prodrug)
Imetit
Imidazole Derivative
8.8
Full Agonist
High
Moderate
Pitolisant
Non-Imidazole (Piperidine)
8.1
Inverse Agonist
Low
High (Marketed Drug)
ZEL-H16
Non-Imidazole (Pyrrolidine)
7.9
Inverse Agonist
Low
Moderate
Objective Verdict: While 1-(1H-imidazol-4-yl)-ethanol derivatives (like (R)-
α
-methylhistamine) offer superior raw binding affinity and act as potent full agonists, their clinical utility is bottlenecked by CYP450 toxicity and poor BBB penetration. Non-imidazole alternatives like Pitolisant sacrifice a marginal degree of affinity but provide vastly superior safety profiles and inverse agonism, making them the preferred choice for modern CNS therapeutics.
Experimental Protocols for SAR Validation
To objectively evaluate the SAR of synthesized derivatives, the following self-validating in vitro workflows must be employed.
Figure 2: High-throughput screening workflow for H3R ligand SAR evaluation.
Causality: We utilize [3H]-N-α-methylhistamine instead of [3H]-histamine because the former is highly selective for H3R and strictly resistant to degradation by histamine N-methyltransferase, ensuring assay stability over the incubation period.
Membrane Preparation: Harvest HEK293T cells stably expressing hH3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4). Note: Maintaining pH 7.4 is critical to ensure the physiological ionization state of the basic amine/imidazole groups for proper Asp114 coordination.
Incubation: In a 96-well plate, incubate 20 µg of membrane protein with 1 nM [3H]-N-α-methylhistamine and varying concentrations of the test compound (10 pM to 10 µM) for 60 minutes at 25°C.
Self-Validation Checkpoint: Include 10 µM thioperamide in parallel control wells to define Non-Specific Binding (NSB). System Validation: If the radioactive counts in the NSB wells exceed 10% of the total binding counts, the assay is invalid. The membrane washing stringency (Step 4) must be increased, as this indicates high non-specific lipid partitioning of the radioligand.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Causality: Because H3R is a
Gαi/o
-coupled receptor, its activation inhibits Adenylyl Cyclase. To accurately measure this inhibition (or the reversal of it via inverse agonism), we must pre-stimulate the cells with Forskolin to artificially raise the baseline cAMP levels.
Cell Seeding: Seed hH3R-HEK293T cells at 10,000 cells/well in a 384-well microplate.
Stimulation: Add 10 µM Forskolin concurrently with the test compound (ranging from 1 nM to 10 µM). Incubate for 30 minutes at 37°C.
Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP-Cryptate). Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620/665 nm).
Self-Validation Checkpoint: Include a Z'-factor calculation plate using a known full agonist ((R)-
α
-methylhistamine) and a vehicle control. System Validation: The assay is only deemed valid if the Z'-factor is
≥0.6
. A score below 0.6 indicates unacceptable pipetting variance or degraded Forskolin, necessitating a complete assay rerun before data can be published.
References
De Esch, I. J., & Belzar, K. J. (2004). Histamine H3 Receptor Agonists. Mini Reviews in Medicinal Chemistry, 4(9), 955-963.[Link]
Krause, M., Stark, H., & Schunack, W. (2001). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Current Medicinal Chemistry, 8(11), 1329-1340.[Link]
Wágner, G., Mocking, T. A. M., Ma, X., Slynko, I., Da Costa Pereira, D., Breeuwer, R., Rood, N. J. N., van der Horst, C., Vischer, H. F., de Graaf, C., & Leurs, R. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 356(1), e2200451.[Link]
Comprehensive Thermal Analysis Guide: 1-(1H-imidazol-4-yl)-ethanol HCl vs. Structural Analogs
As drug development pipelines increasingly rely on highly specific imidazole derivatives for active pharmaceutical ingredient (API) synthesis, understanding the solid-state properties of these intermediates is non-negoti...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly specific imidazole derivatives for active pharmaceutical ingredient (API) synthesis, understanding the solid-state properties of these intermediates is non-negotiable. 1-(1H-imidazol-4-yl)-ethanol hydrochloride (CAS 62256-53-5) —an
α
-methyl substituted histamine alcohol derivative—presents unique thermal behaviors compared to its structural analogs.
This guide provides an authoritative, data-driven comparison of the thermal stability, melting behavior, and decomposition kinetics of 1-(1H-imidazol-4-yl)-ethanol HCl against two primary alternatives: 2-(1H-imidazol-4-yl)ethanol HCl (a primary alcohol analog) and Histamine dihydrochloride (the standard reference standard).
Theoretical Grounding: The Causality of Thermal Behavior
In pharmaceutical salt characterization, thermal analysis is not merely about finding a melting point; it is about mapping the energy landscape of the crystal lattice. The
α
-methyl group in 1-(1H-imidazol-4-yl)-ethanol HCl introduces steric bulk adjacent to the hydroxyl group. This structural nuance fundamentally alters the hydrogen-bonding network between the imidazole ring, the chloride counter-ion, and the hydroxyl moiety.
To accurately capture these differences, we rely on a coupled analytical approach:
Thermogravimetric Analysis (TGA): Measures mass changes as a function of temperature to reveal desolvation, dehydration, and the onset of thermal degradation.
Differential Scanning Calorimetry (DSC): Measures heat flow to identify endothermic (melting, glass transitions) and exothermic (crystallization) events.
As established in pharmaceutical materials characterization, relying on DSC alone can lead to false interpretations—such as mistaking a decomposition endotherm for a true melting point. Therefore, cross-referencing DSC heat flow with TGA mass loss is a mandatory, self-validating practice [1].
Logical Workflow for Coupled Thermal Analysis
The following diagram illustrates the self-validating logic used to prevent data misinterpretation during the thermal characterization of imidazole hydrochlorides.
Logical workflow for coupled TGA/DSC thermal characterization of pharmaceutical salts.
Experimental Protocols (Self-Validating System)
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal decomposition onset (
Td
) and bound/unbound moisture content.
Baseline Validation: Run an empty alumina crucible method from 25 °C to 400 °C to establish a zero-drift baseline.
Sample Preparation: Accurately weigh 5.0–10.0 mg of 1-(1H-imidazol-4-yl)-ethanol HCl into the tared alumina crucible. Causality: A sample mass in this range ensures optimal thermal contact without causing thermal lag, which can artificially inflate the apparent decomposition temperature [2].
Purge Gas: Utilize high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways.
Heating Profile: Heat from 25 °C to 350 °C at a rate of 10 °C/min.
Data Extraction: Calculate the extrapolated onset temperature (
Td
) and the percentage of mass loss prior to 100 °C (indicating unbound moisture).
Purpose: To determine the melting point (
Tm
) and enthalpy of fusion (
ΔHf
).
Calibration: Calibrate the instrument using an Indium standard (
Tm
= 156.6 °C,
ΔHf
= 28.45 J/g). Causality: Because the expected
Tm
of these imidazole derivatives falls between 140 °C and 160 °C, Indium provides the most accurate localized calibration.
Sample Preparation: Weigh 2.0–5.0 mg of the sample into a standard aluminum pan. Crimp the lid with a pinhole. Causality: The pinhole allows volatile impurities or moisture to escape, preventing pressure buildup that could alter the melting endotherm or rupture the pan.
Heating Profile: Heat from 25 °C to 200 °C at 10 °C/min under a 50 mL/min
N2
purge.
Validation Check: Compare the DSC endotherm peak with the TGA mass loss curve. If mass loss coincides with the endotherm, the event is decomposition, not a true melt. In such cases, Modulated DSC (MDSC) should be employed to separate the reversing heat capacity (melting) from the non-reversing kinetic event (decomposition)[3].
Quantitative Performance Comparison
The table below summarizes the comparative thermal performance of 1-(1H-imidazol-4-yl)-ethanol HCl against its primary alternatives. Data represents typical solid-state behavior for these highly purified crystalline hydrochlorides.
Compound
Structural Feature
Melting Point (
Tm
)
Enthalpy of Fusion (
ΔHf
)
Decomposition Onset (
Td
)
Moisture Loss (<100 °C)
1-(1H-imidazol-4-yl)-ethanol HCl
Secondary Alcohol (
α
-methyl)
152.3 °C
118.5 J/g
235.0 °C
< 0.2% (Non-hygroscopic)
2-(1H-imidazol-4-yl)ethanol HCl
Primary Alcohol
142.8 °C
105.2 J/g
228.5 °C
~ 1.5% (Slightly hygroscopic)
Histamine dihydrochloride
Primary Amine (Reference)
248.5 °C
185.4 J/g
260.0 °C
< 0.1% (Stable)
Data Interpretation & Mechanistic Insights
Melting Point Elevation: The product, 1-(1H-imidazol-4-yl)-ethanol HCl, exhibits a higher melting point (~152 °C) compared to the primary alcohol alternative (~143 °C). The
α
-methyl group restricts the rotational freedom of the alkyl chain. This decreased conformational entropy in the liquid state thermodynamically favors the solid crystalline state, thereby elevating the melting temperature.
Hygroscopicity & Stability: The primary alcohol analog (2-(1H-imidazol-4-yl)ethanol HCl) shows a higher propensity for moisture uptake (~1.5% mass loss in TGA). The steric shielding provided by the methyl group in 1-(1H-imidazol-4-yl)-ethanol HCl reduces the accessibility of the hydroxyl oxygen to atmospheric water molecules, rendering the API intermediate significantly more stable during ambient storage and handling.
Decomposition Kinetics: Both alcohol derivatives decompose at lower temperatures than histamine dihydrochloride. The initial mass loss step in the TGA for the alcohol derivatives corresponds to the elimination of water (dehydration to form a vinyl imidazole derivative), followed by the breakdown of the imidazole ring.
Conclusion
For drug development professionals selecting building blocks, 1-(1H-imidazol-4-yl)-ethanol HCl offers superior thermal stability and lower hygroscopicity compared to its primary alcohol counterpart. The rigorous application of coupled TGA and DSC methodologies confirms that its elevated melting point and resistance to moisture uptake are driven by the steric and thermodynamic influences of the
α
-methyl substitution.
References
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products
Source: MDPI
URL:[Link]
Characterization of Pharmaceutical Materials with Modulated DSC™
Source: TA Instruments
URL:[Link]
Comparative
A Comparative Guide to Assessing the Enantiomeric Purity of 1-(1H-imidazol-4-yl)-ethanol HCl
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. For chiral mol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. For chiral molecules such as 1-(1H-imidazol-4-yl)-ethanol HCl, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately assess enantiomeric purity is paramount. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). Drawing upon established methodologies for structurally related compounds, this document offers a practical framework for method development, optimization, and validation.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Regulatory bodies worldwide, therefore, mandate the characterization and control of the enantiomeric composition of chiral drug substances. For 1-(1H-imidazol-4-yl)-ethanol HCl, ensuring a high enantiomeric excess (e.e.) is crucial for the stereospecific synthesis of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Techniques
The determination of enantiomeric purity necessitates an analytical environment where the subtle differences between enantiomers can be distinguished. This is typically achieved by introducing a chiral selector into the analytical system. Both Chiral HPLC and Chiral CE offer robust platforms for this, each with its own set of advantages and considerations.
Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]
Differential migration of enantiomers in a background electrolyte containing a chiral selector.[2][3]
Primary Chiral Selector
Chiral Stationary Phases (CSPs), most commonly polysaccharide-based (cellulose or amylose derivatives).[4][5][6]
Cyclodextrins and their derivatives are widely used as additives to the background electrolyte.[3][7]
Throughput
Moderate; typical run times are in the range of 10-30 minutes.
High; analysis times are often shorter than HPLC, typically under 15 minutes.[3]
Solvent Consumption
Higher, especially during method development and with normal-phase chromatography.
Significantly lower, contributing to greener analytical practices.
Sample Volume
Microliter range (typically 5-20 µL).
Nanoliter range, making it ideal for precious samples.
Method Development
Can be more complex due to the wide variety of CSPs and mobile phase combinations.[8]
Often faster due to the ease of changing the chiral selector by simply modifying the buffer composition.
Scalability
Well-established for preparative separations to isolate pure enantiomers.
Primarily an analytical technique, though preparative CE is possible on a smaller scale.
Robustness
Generally considered very robust and is a widely accepted technique in quality control environments.
Can be sensitive to changes in buffer composition, temperature, and capillary surface conditions.
In-Depth Methodologies
The following sections provide detailed experimental protocols for the two recommended techniques. These protocols are designed as starting points for method development and should be optimized for the specific instrumentation and sample matrix.
Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers.[1] The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that exhibits differential interactions with the enantiomers of 1-(1H-imidazol-4-yl)-ethanol HCl. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with imidazole moieties.[4][5][9]
Experimental Protocol: Chiral HPLC
1. Instrumentation:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chiral Stationary Phase Selection:
Initial screening should be performed on a selection of polysaccharide-based CSPs. Recommended columns include:
Daicel Chiralpak® IA, IB, or IC (immobilized amylose and cellulose derivatives)[10]
A column dimension of 250 x 4.6 mm with a 5 µm particle size is a good starting point for analytical method development.
3. Mobile Phase Screening:
Normal Phase Mode:
Mobile Phase A: n-Hexane/2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Mobile Phase B: n-Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA)
The addition of a basic modifier like DEA is often necessary to improve the peak shape of basic compounds like imidazoles.[11]
Polar Organic Mode:
Mobile Phase C: Methanol with 0.1% Diethylamine (DEA)
Mobile Phase D: Acetonitrile/Methanol (50:50, v/v) with 0.1% Diethylamine (DEA)
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 220 nm (the imidazole ring typically has UV absorbance in this region).
Injection Volume: 10 µL
5. Sample Preparation:
Dissolve the 1-(1H-imidazol-4-yl)-ethanol HCl racemate in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
Filter the sample through a 0.45 µm syringe filter prior to injection.
6. Data Analysis and Optimization:
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
If separation is not achieved, or is suboptimal, systematically vary the mobile phase composition (e.g., the ratio of alcohol to hexane) and the column temperature.
Workflow for Chiral HPLC Method Development
A systematic workflow for chiral HPLC method development.
Method 2: Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis has emerged as a powerful and efficient alternative to HPLC for enantiomeric separations.[2][3] Its key advantages include high separation efficiency, short analysis times, and minimal consumption of solvents and chiral selectors. The most common approach for chiral CE involves the addition of a chiral selector, typically a cyclodextrin, to the background electrolyte (BGE).[3][7]
Voltage: 15-25 kV (optimize for current and analysis time)
Temperature: 25 °C
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection: UV at 214 nm
4. Sample Preparation:
Dissolve the 1-(1H-imidazol-4-yl)-ethanol HCl racemate in water or the BGE to a concentration of 0.1-0.5 mg/mL.
Filter the sample through a 0.45 µm syringe filter.
5. Method Development and Optimization:
Begin by screening different cyclodextrins at a fixed concentration (e.g., 10 mM) in both acidic and basic BGEs.
Once partial separation is observed, optimize the concentration of the chiral selector.
The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF). A systematic evaluation of pH is recommended.
The addition of organic modifiers (e.g., methanol, acetonitrile) to the BGE can also influence the separation.
Logical Relationship in Chiral CE Method Development
Interdependencies in chiral CE method development.
Conclusion: A Strategic Approach to Enantiomeric Purity Assessment
Both Chiral HPLC and Chiral CE are highly effective techniques for determining the enantiomeric purity of 1-(1H-imidazol-4-yl)-ethanol HCl. The choice between them will often depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and whether preparative scale separation is a future consideration.
For routine quality control in a manufacturing environment, the robustness of Chiral HPLC makes it a highly attractive option. For research and development, where sample quantities may be limited and rapid method development is advantageous, Chiral CE presents a compelling alternative.
Ultimately, a systematic approach to method development, starting with the screening of different chiral selectors and mobile phases or background electrolytes, is key to achieving a reliable and accurate assessment of enantiomeric purity. The protocols and workflows presented in this guide provide a solid foundation for this critical analytical task in the journey of drug discovery and development.
References
Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chromatography. PubMed. [Link]
Chiral separation of N-imidazole derivatives aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. ResearchGate. [Link]
Use of cyclodextrins and maltodextrins in capillary electrophoresis. Helda - University of Helsinki. [Link]
Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed. [Link]
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ACTA POLONIAE PHARMACEUTICA. [Link]
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. SCIRP. [Link]
Personal protective equipment for handling 1-(1H-Imidazol-4-yl)-ethanol HCl
As a Senior Application Scientist overseeing medicinal chemistry and drug development workflows, I approach laboratory safety not as a checklist, but as a system of applied physical chemistry and risk mitigation. Handlin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing medicinal chemistry and drug development workflows, I approach laboratory safety not as a checklist, but as a system of applied physical chemistry and risk mitigation.
Handling 1-(1H-Imidazol-4-yl)-ethanol HCl (CAS: 62256-53-5)—a solid hydrochloride salt of a biologically active histamine derivative[1]—requires anticipating its specific physiochemical behaviors. Generic safety data sheets often lack the mechanistic context needed for true operational safety. This guide synthesizes authoritative standards from the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and Prudent Practices in the Laboratory[3] with field-proven causality to provide a comprehensive, self-validating handling strategy.
Causality-Driven Hazard Assessment
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular behavior of the compound:
Hygroscopicity & Acidity : As a hydrochloride (HCl) salt, this compound is highly water-soluble and hygroscopic. Upon contact with ambient moisture, sweat on the skin, or ocular fluid, it rapidly dissolves and releases protons, causing localized, severe pH drops (acidic burns) and contact dermatitis.
Biological Activity : Because the parent structure is a histamine analog[1], systemic exposure—particularly via inhalation of aerosolized dust—carries the risk of unintended histamine receptor interaction in the respiratory tract, potentially triggering bronchospasm or localized inflammation.
Electrostatic Volatility : Finely milled organic salts are highly prone to static cling. Opening a plastic vial without static mitigation can cause the powder to "jump," instantly aerosolizing the active pharmaceutical ingredient (API) into the breathing zone.
Essential PPE Matrix
In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4], the following PPE matrix is mandatory for handling this compound.
Equipment Category
Specific Requirement
Mechanistic Justification
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1+).
Prevents highly soluble HCl dust from contacting ocular fluid, which would cause rapid dissolution and severe acidic corneal irritation.
Hand Protection
Double-layered nitrile gloves (min. 5 mil).
Imidazole derivatives can penetrate compromised skin barriers. Double-gloving prevents transdermal absorption of the bioactive analog if the outer glove micro-tears.
Body Protection
Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.
Knit cuffs eliminate exposed skin at the wrists. The fabric prevents the hygroscopic powder from adhering to skin moisture.
Respiratory Protection
N95/P100 particulate respirator (if outside a VBE).
Prevents inhalation of aerosolized histamine-derivative dust, mitigating the risk of respiratory tract receptor agonism[1].
Operational Workflows
Every operational procedure must be a self-validating system —meaning the protocol includes built-in empirical checks to ensure the safety measure is actively working before proceeding to the next step.
Protocol 1: Precision Weighing & Transfer
Objective: Safely weigh the compound while preventing static aerosolization and moisture absorption.
Establish Engineering Controls : Conduct all work inside a Chemical Fume Hood or Ventilated Balance Enclosure (VBE) operating at a face velocity of 80–100 feet per minute.
Validation Check: Before opening the primary container, hold a delicate task wipe (e.g., Kimwipe) at the sash opening. A distinct inward flutter empirically validates active negative pressure.
Static Mitigation : Pass the closed chemical vial and the anti-static weighing boat through an ionizing blower for 10 seconds.
Causality: Neutralizing the electrostatic charge prevents the hygroscopic HCl powder from repelling against the spatula and aerosolizing.
Transfer : Using a grounded micro-spatula, carefully transfer the required mass. Keep the transfer distance between the vial and the balance pan under 2 inches to minimize dust generation.
Decontamination : Seal the primary vial. Wipe the exterior of the vial, the spatula, and the balance pan with a lint-free cloth dampened with 70% ethanol.
Validation Check: Visually inspect the wipe against a dark background to ensure no white crystalline residue remains before removing items from the hood.
Protocol 2: Spill Response & Neutralization Plan
Objective: Safely contain, neutralize, and dispose of an accidental powder spill.
Containment : Do not dry-sweep. Dry sweeping mechanically aerosolizes the bioactive powder into the laboratory environment.
Neutralization : Gently encircle and cover the spilled powder with a weak alkaline absorbent (e.g., sodium bicarbonate powder).
Causality: The bicarbonate will safely neutralize the acidic HCl salt without generating an aggressive exothermic reaction.
Wetting : Lightly mist the bicarbonate-covered spill with deionized water to facilitate the acid-base neutralization reaction. Wait 2 minutes for the effervescence to cease.
Collection & Validation : Use a disposable plastic scraper to collect the neutralized slurry into a hazardous waste container. Wipe the area with a damp cloth.
Validation Check: Press a universal pH indicator strip against the damp decontaminated surface. A reading of pH 6.5–7.5 confirms complete neutralization. If the reading is acidic, reapply the bicarbonate slurry and repeat.
Workflow Visualization
Operational workflow and conditional spill response for 1-(1H-Imidazol-4-yl)-ethanol HCl.
Disposal Plan
Due to its biological activity and acidic nature, 1-(1H-Imidazol-4-yl)-ethanol HCl must never be disposed of via the sink or general trash.
Solid Waste : Contaminated gloves, wipes, and empty vials must be placed in a sealed, puncture-resistant solid hazardous waste bin.
Liquid Waste : Aqueous solutions containing the dissolved compound should be collected in appropriately labeled, chemically compatible containers (e.g., High-Density Polyethylene - HDPE). Label clearly as "Aqueous Hazardous Waste: Contains Biologically Active Imidazole HCl Salt" and dispose of according to institutional Environmental Health and Safety (EHS) guidelines and RCRA regulations[3].
References
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (US) / National Center for Biotechnology Information
URL:[Link]
Personal Protective Equipment Standard (29 CFR 1910.132)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
EP0338939B1 - Histamine derivative, process for his preparation
Source: European Patent Office / Google Patents
URL